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  • Product: N,N-dimethyl-4-oxocyclohexane-1-carboxamide
  • CAS: 1352935-39-7

Core Science & Biosynthesis

Foundational

N,N-dimethyl-4-oxocyclohexane-1-carboxamide chemical properties

An in-depth technical analysis of N,N-dimethyl-4-oxocyclohexane-1-carboxamide requires a rigorous examination of its physicochemical profile, synthetic utility, and mechanistic role in modern drug discovery. As a Senior...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of N,N-dimethyl-4-oxocyclohexane-1-carboxamide requires a rigorous examination of its physicochemical profile, synthetic utility, and mechanistic role in modern drug discovery. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors, focusing instead on the causality behind its reactivity and its strategic implementation in pharmaceutical workflows.

Executive Summary

N,N-dimethyl-4-oxocyclohexane-1-carboxamide (CAS: 1352935-39-7) is a bifunctional alicyclic building block characterized by a reactive C-4 ketone and a stable C-1 N,N-dimethylcarboxamide group[1]. This specific structural topology makes it an invaluable scaffold in medicinal chemistry, particularly for the synthesis of complex spirocycles, piperidines, and substituted cyclohexyl-azetidinyl derivatives[2]. Its most notable applications include acting as a critical intermediate in the development of Chemokine Receptor 2 (CCR2) antagonists and serving as a foundational architecture for chiral cyclohexane cis-diamines used in anticoagulant therapies[2][3].

Physicochemical Profiling & Safety Dynamics

Understanding the physicochemical parameters of this compound is essential for predicting its solubility, reactivity, and chromatographic behavior during synthetic workflows. The N,N-dimethylcarboxamide moiety provides excellent hydrogen-bond accepting capabilities, while the ketone serves as an electrophilic hub for nucleophilic attack.

Table 1: Quantitative Physicochemical Properties [1]

ParameterValue / DescriptionMechanistic Implication
CAS Number 1352935-39-7Unique identifier for regulatory tracking.
Molecular Formula C9H15NO2Indicates a degree of unsaturation of 3 (1 ring, 2 double bonds).
Molecular Weight 169.22 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
InChIKey NKLKQSVCRVETKC-UHFFFAOYSA-NStandardized structural representation.
Physical Form PowderFacilitates easy weighing and dissolution in polar aprotic solvents.

Table 2: GHS Safety & Handling Specifications

Hazard ClassSignal WordHazard Statements (H-Codes)Precautionary Protocols
Irritant (GHS07)Warning H315 (Skin), H319 (Eye), H335 (Respiratory)P261 (Avoid breathing dust), P280 (Wear PPE), P305+P351+P338 (Eye rinse protocol).

Mechanistic Role in Drug Development

Synthesis of CCR2 Antagonists

The chemoattractant cytokine receptor 2 (CCR2) is a G-protein coupled receptor (GPCR) implicated in inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and type II diabetes[2]. N,N-dimethyl-4-oxocyclohexane-1-carboxamide is utilized to synthesize cyclohexyl-azetidinyl antagonists. The C-4 ketone undergoes reductive amination with azetidine derivatives, forming a stable tertiary amine linkage that effectively blocks the MCP-1/CCL2 ligand from binding to the CCR2 receptor[2].

Precursor to Chiral Cyclohexane cis-Diamines

The 4-oxocyclohexanecarboxamide scaffold is highly relevant in the synthesis of chiral cyclohexane cis-diamines. These complex structures are key intermediates for Factor Xa inhibitors like Edoxaban[3]. The ketone group allows for stereoselective functionalization (e.g., asymmetric reductive amination or azide displacement) to establish the necessary cis-stereochemistry required for biological activity[3].

G L MCP-1 / CCL2 (Chemokine Ligand) R CCR2 Receptor (GPCR) L->R Binds G G-Protein Activation (Gαi / Gβγ) R->G Activates I Cyclohexyl-azetidinyl Antagonist I->R Blocks Receptor E Monocyte Chemotaxis & Inflammation G->E Downstream Signaling (MAPK, Calcium)

Caption: CCR2 Signaling Pathway and Inhibition by Cyclohexyl-azetidinyl Antagonists.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers in troubleshooting and optimization.

Protocol A: Reductive Amination for CCR2 Antagonist Synthesis[3]

This workflow describes the coupling of N,N-dimethyl-4-oxocyclohexane-1-carboxamide with a primary/secondary amine (e.g., an azetidine derivative) to yield a pharmacologically active scaffold.

Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making NaBH(OAc)₃ a milder reagent. This ensures chemoselective reduction of the transient iminium ion without prematurely reducing the starting ketone into a secondary alcohol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of N,N-dimethyl-4-oxocyclohexane-1-carboxamide and 1.05 equivalents of the target azetidine amine in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add 1.5 equivalents of glacial acetic acid. Causality: The mild acid protonates the ketone oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the amine, driving the equilibrium toward the iminium intermediate.

  • Reduction: After stirring for 1 hour at room temperature to ensure complete iminium formation, add 1.5 equivalents of NaBH(OAc)₃ in small portions. Stir the reaction mixture for 12–16 hours.

  • Quenching & Workup: Quench the reaction strictly with saturated aqueous NaHCO₃. Causality: A basic quench neutralizes the acetic acid and deprotonates the newly formed amine, ensuring it partitions into the organic layer during extraction.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of DCM/MeOH) to isolate the pure cyclohexyl-azetidinyl derivative.

G A N,N-dimethyl-4-oxocyclohexane- 1-carboxamide C Iminium Intermediate (Transient) A->C + Amine AcOH Catalyst B Azetidine Derivative (Amine Nucleophile) B->C D CCR2 Antagonist (Target Scaffold) C->D NaBH(OAc)3 Chemoselective Reduction

Caption: Workflow of Reductive Amination for CCR2 Antagonist Synthesis.

Analytical Characterization & Validation

Validating the integrity of N,N-dimethyl-4-oxocyclohexane-1-carboxamide and its downstream products is critical.

  • ¹H NMR (DMSO-d6 or CDCl3): The N,N-dimethyl protons typically appear as two distinct singlets (or a broad singlet subject to rotameric exchange) around 2.9–3.1 ppm due to the restricted rotation around the C-N amide bond. The cyclohexane ring protons will present as complex multiplets between 1.5 and 2.5 ppm. In downstream reductive amination products, the disappearance of the ketone carbon signal (~210 ppm in ¹³C NMR) and the emergence of a new methine proton signal adjacent to the amine validate the reaction's success[2].

  • LC-MS: Electrospray ionization (ESI) in positive mode should yield a prominent [M+H]⁺ peak at m/z 170.2 for the pure starting material.

References

  • AccelaChem Product Data: 1352935-39-7, N,N-dimethyl-4-oxocyclohexane-1-carboxamide . AccelaChem. URL:[Link]

  • Patent WO2011159854A1 - Cyclohexyl-azetidinyl antagonists of ccr2. Google Patents.
  • New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban . Organic Process Research & Development - ACS Publications. URL:[Link]

Sources

Exploratory

N,N-Dimethyl-4-oxocyclohexane-1-carboxamide: A Critical Intermediate in the Synthesis of CCR2 Antagonists and Advanced Therapeutics

Executive Summary In modern medicinal chemistry, the design of highly selective G-protein coupled receptor (GPCR) antagonists requires versatile, conformationally predictable building blocks. N,N-dimethyl-4-oxocyclohexan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective G-protein coupled receptor (GPCR) antagonists requires versatile, conformationally predictable building blocks. N,N-dimethyl-4-oxocyclohexane-1-carboxamide (CAS: 1352935-39-7) has emerged as a premier bifunctional scaffold in this domain. Featuring an electrophilic C4 ketone and a stable, polar C1 N,N-dimethylcarboxamide vector, this molecule serves as the foundational architecture for synthesizing[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. We will deconstruct the conformational dynamics of this intermediate, map its role in the CCR2 signaling pathway, and provide a field-proven, self-validating synthetic protocol for its functionalization via stereoselective reductive amination.

Molecular Architecture & Physicochemical Profiling

The utility of N,N-dimethyl-4-oxocyclohexane-1-carboxamide lies in its predictable 3D conformation. The cyclohexane ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky N,N-dimethylcarboxamide group strongly prefers the equatorial position. This conformational locking is critical: it renders the faces of the C4 ketone diastereotopic, allowing for highly stereoselective nucleophilic attacks or hydride deliveries during downstream synthesis.

The compound is commercially available [2] and possesses physicochemical properties highly conducive to oral bioavailability (Rule of 5 compliant).

Table 1: Quantitative Physicochemical Properties

PropertyValue / Descriptor
IUPAC Name N,N-dimethyl-4-oxocyclohexane-1-carboxamide
CAS Registry Number 1352935-39-7
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
SMILES String CN(C)C(=O)C1CCC(=O)CC1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Carbonyl oxygens)
Topological Polar Surface Area 54.4 Ų

Strategic Role in Drug Discovery: The CCR2 Antagonist Pathway

Chemokine Receptor 2 (CCR2) is a GPCR that binds the ligand CCL2 (MCP-1), driving the recruitment of monocytes and macrophages to sites of active inflammation. Overactive CCR2 signaling is implicated in severe pathologies, including atherosclerosis, non-alcoholic steatohepatitis (NASH), and autoimmune disorders.

N,N-dimethyl-4-oxocyclohexane-1-carboxamide is utilized to synthesize antagonists that block this pathway. The C1 amide acts as a critical hydrogen-bond acceptor within the CCR2 binding pocket, while the C4 position is functionalized (often with an azetidine derivative) to occupy the hydrophobic core of the receptor.

CCR2_Pathway CCL2 CCL2 (MCP-1) Ligand CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gαi / Gβγ Complex CCR2->G_protein Activates Antagonist CCR2 Antagonist (Cyclohexyl-Azetidinyl) Antagonist->CCR2 Blocks PI3K PI3K / Akt Pathway G_protein->PI3K Ca2 Intracellular Ca2+ Release G_protein->Ca2 Chemotaxis Monocyte Chemotaxis & Inflammation PI3K->Chemotaxis Ca2->Chemotaxis

CCR2 signaling pathway and pharmacological intervention by cyclohexyl-azetidinyl antagonists.

Synthetic Methodology & Workflow

The most critical transformation of this scaffold is the installation of the basic amine at the C4 position. This is achieved via a stereoselective reductive amination, a protocol heavily standardized by [3] using Sodium Triacetoxyborohydride (NaB(OAc)3H).

Reductive_Amination Ketone N,N-dimethyl-4-oxocyclohexane -1-carboxamide Iminium Iminium Ion Intermediate Ketone->Iminium + AcOH Amine Secondary Amine (e.g., Azetidine) Amine->Iminium Reduction NaB(OAc)3H Reduction Iminium->Reduction Product Trans-Cyclohexyl Amine Product Reduction->Product Hydride Attack (Axial)

Stepwise reductive amination workflow yielding the trans-cyclohexyl amine product.

Field-Proven Protocol: Stereoselective Reductive Amination

This protocol details the coupling of N,N-dimethyl-4-oxocyclohexane-1-carboxamide with a secondary amine (e.g., an azetidine derivative) to yield the thermodynamically favored trans-1,4-disubstituted product.

Step 1: Iminium Equilibration

  • Combine N,N-dimethyl-4-oxocyclohexane-1-carboxamide (1.0 eq) and the target secondary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add Glacial Acetic Acid (1.5 eq).

    • Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the ketone oxygen, lowering the LUMO energy to facilitate nucleophilic attack by the amine. Crucially, it also promotes the dehydration of the transient hemiaminal to form the highly electrophilic iminium ion without overly protonating the amine.

  • Stir at room temperature for 2 hours.

    • Self-Validation Point: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the ketone mass (m/z 170.2) is fully consumed and the iminium/enamine mass dominates.

Step 2: Hydride Reduction

  • Cool the reaction mixture to 0°C.

  • Add Sodium Triacetoxyborohydride, NaB(OAc)3H (1.5 eq), in three portions over 15 minutes.

    • Causality: NaB(OAc)3H is explicitly chosen over NaBH4. The electron-withdrawing acetate ligands reduce the hydridic character of the boron atom, rendering it unreactive toward the bare C4 ketone but highly reactive toward the activated iminium ion[3].

    • Stereochemical Control: Hydride delivery occurs predominantly from the less sterically hindered axial face of the chair conformation. This forces the bulky azetidine group into the equatorial position. Because the C1 carboxamide is also equatorial, this yields the desired trans-1,4-disubstituted architecture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

Step 3: Quench and Isolation

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 (equal volume to DCE) until gas evolution ceases.

    • Causality: The basic aqueous phase serves three purposes: it neutralizes the acetic acid, hydrolyzes any unreacted borohydride (preventing unwanted reductions during concentration), and ensures the product amine is fully free-based for partitioning into the organic layer.

  • Extract with Dichloromethane (DCM) (3x), wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Analytical Characterization & Quality Control

To ensure the integrity of the starting material before committing to complex synthesis, rigorous analytical validation is required. Below are the standard analytical parameters for pure N,N-dimethyl-4-oxocyclohexane-1-carboxamide.

Table 2: Analytical Validation Parameters

Analytical MethodTarget ParameterExpected Signal / Validation Criteria
LC-MS (ESI+) Target Mass [M+H]+m/z 170.2 (Molecular Ion Peak)
1H NMR (CDCl3) N,N-dimethyl protonsTwo distinct singlets at ~2.95 ppm and ~3.05 ppm (3H each, due to restricted rotation around the amide bond)
1H NMR (CDCl3) Cyclohexane ring protonsComplex multiplets between 1.80 - 2.60 ppm (9H total)
13C NMR (CDCl3) Ketone Carbonyl (C4)Singlet at ~210.5 ppm
13C NMR (CDCl3) Amide Carbonyl (C1)Singlet at ~174.2 ppm
TLC (Silica Gel) Rf Value~0.45 in DCM:MeOH (9:1 v/v). Visualize with KMnO4 stain (active ketone oxidation).

Conclusion

N,N-dimethyl-4-oxocyclohexane-1-carboxamide is far more than a simple cyclic ketone; it is a conformationally rigid, highly programmable scaffold. By understanding the causality behind its stereochemical preferences and employing controlled reductive amination protocols, drug development professionals can reliably install complex pharmacophores to target GPCRs like CCR2 with high precision and yield.

References

  • CCR2 Antagonist Patent Literature Title: ES2550312T3 - Antagonistas ciclohexil-azetidinilo de CCR2 Source: Google Patents / World Intellectual Property Organization URL
  • Standardized Reductive Amination Protocol Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, 61(11), 3849-3862 (1996). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for N,N-dimethyl-4-oxocyclohexane-1-carboxamide

Application Note: Synthesis and Scale-Up Strategies for N,N-dimethyl-4-oxocyclohexane-1-carboxamide Executive Summary N,N-dimethyl-4-oxocyclohexane-1-carboxamide (CAS: 1352935-39-7) is a highly versatile aliphatic buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Scale-Up Strategies for N,N-dimethyl-4-oxocyclohexane-1-carboxamide

Executive Summary

N,N-dimethyl-4-oxocyclohexane-1-carboxamide (CAS: 1352935-39-7) is a highly versatile aliphatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Janus Kinase (JAK) inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors[1][2]. The molecule features an orthogonal functional handle—a reactive ketone at C4 and a stable tertiary amide at C1—allowing for downstream diversification via reductive amination, Grignard addition, or Wittig olefination.

This application note details two self-validating synthetic protocols for its preparation from 4-oxocyclohexanecarboxylic acid. We present a rapid, high-yielding HATU-mediated coupling optimized for discovery-scale medicinal chemistry, alongside a highly scalable, cost-effective Oxalyl Chloride-mediated route designed for multi-gram process chemistry.

Strategic Rationale & Pathway Selection

The selection of an amide coupling strategy depends heavily on the scale of the reaction and the purification capabilities available.

  • Discovery Scale (Route A - HATU): For rapid library synthesis or milligram-to-gram scale preparations, uronium-based coupling reagents like HATU are preferred[3]. HATU drives the reaction to completion rapidly at room temperature by generating a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The presence of N,N-diisopropylethylamine (DIPEA) ensures the carboxylic acid is deprotonated, facilitating the initial nucleophilic attack on the uronium salt.

  • Process Scale (Route B - Oxalyl Chloride): HATU is cost-prohibitive for large-scale synthesis and generates stoichiometric, high-molecular-weight byproducts that complicate isolation. Conversely, converting the carboxylic acid to an acid chloride using oxalyl chloride generates only gaseous byproducts (CO, CO₂, and HCl)[4]. The addition of catalytic N,N-dimethylformamide (DMF) is critical here; it reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion), which acts as the true active intermediate to convert the acid to the acid chloride smoothly at 0 °C.

Workflow SM 4-oxocyclohexanecarboxylic acid (Starting Material) RouteA Route A: HATU / DIPEA (Discovery Scale) SM->RouteA DMF, RT RouteB Route B: (COCl)2 / DMF (Scale-Up) SM->RouteB DCM, 0°C Product N,N-dimethyl-4-oxocyclohexane- 1-carboxamide RouteA->Product Dimethylamine Intermediate Acid Chloride Intermediate RouteB->Intermediate Intermediate->Product Dimethylamine, TEA

Figure 1: Divergent synthetic workflows for N,N-dimethyl-4-oxocyclohexane-1-carboxamide.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Discovery Scale)

Self-Validating IPC: The reaction progress can be monitored by LC-MS. The starting material (acid) will elute earlier than the more lipophilic amide product in a standard reverse-phase C18 method.

Materials:

  • 4-oxocyclohexanecarboxylic acid (1.0 eq, 1.0 g, 7.03 mmol)

  • Dimethylamine hydrochloride (1.5 eq, 860 mg, 10.55 mmol)

  • HATU (1.2 eq, 3.21 g, 8.44 mmol)

  • DIPEA (3.0 eq, 3.67 mL, 21.09 mmol)

  • Anhydrous DMF (15 mL)

Step-by-Step Procedure:

  • Activation: Charge a dry 50 mL round-bottom flask with 4-oxocyclohexanecarboxylic acid and anhydrous DMF. Stir to dissolve. Add DIPEA, followed by HATU in one portion[3].

  • Causality Check: The solution will turn slightly yellow. Stir for 15 minutes at room temperature to ensure complete formation of the HOAt active ester before introducing the amine.

  • Amidation: Add dimethylamine hydrochloride to the activated mixture. The excess DIPEA (3.0 eq total) serves a dual purpose: neutralizing the hydrochloride salt of the amine and acting as the base for the coupling cycle.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Confirm completion via LC-MS (target mass [M+H]⁺ = 170.2).

  • Workup: Quench the reaction by pouring it into 50 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM) to yield the pure product.

Mechanism Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate OAt_Ester HOAt Active Ester Carboxylate->OAt_Ester Nucleophilic Attack HATU HATU Reagent HATU->OAt_Ester Product Amide Product OAt_Ester->Product Aminolysis Amine Dimethylamine Amine->Product

Figure 2: HATU-mediated amide coupling mechanism via HOAt active ester formation.

Protocol B: Oxalyl Chloride-Mediated Synthesis (Process Scale)

Self-Validating IPC: The formation of the acid chloride can be confirmed by quenching a 10 µL reaction aliquot into 1 mL of methanol and observing the corresponding methyl ester via LC-MS or GC-MS.

Materials:

  • 4-oxocyclohexanecarboxylic acid (1.0 eq, 10.0 g, 70.3 mmol)

  • Oxalyl chloride (1.2 eq, 7.23 mL, 84.4 mmol)

  • Dimethylamine (2.0 M in THF) (2.0 eq, 70.3 mL, 140.6 mmol)

  • Triethylamine (TEA) (2.5 eq, 24.5 mL, 175.8 mmol)

  • Anhydrous DCM (100 mL)

  • Anhydrous DMF (Catalytic, 0.2 mL)

Step-by-Step Procedure:

  • Vilsmeier-Haack Activation: Suspend 4-oxocyclohexanecarboxylic acid in anhydrous DCM (100 mL) under an inert N₂ atmosphere. Cool the mixture to 0 °C using an ice bath. Add catalytic DMF (0.2 mL)[4].

  • Chlorination: Add oxalyl chloride dropwise over 30 minutes. Caution: Vigorous gas evolution (CO, CO₂) will occur. Maintain the temperature at 0 °C during the addition, then allow it to warm to room temperature and stir for 2 hours until gas evolution ceases.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM (50 mL) and cool back to 0 °C.

  • Amidation: In a separate flask, prepare a solution of Dimethylamine (2.0 M in THF) and TEA in DCM (50 mL). Dropwise add the acid chloride solution to the amine solution at 0 °C to prevent exothermic degradation of the ketone.

  • Workup: Stir for 1 hour at room temperature. Quench with 1M HCl (50 mL) to remove unreacted amine and TEA. Separate the organic layer, wash with brine, dry over MgSO₄, and evaporate to yield the product. Due to the clean profile of this reaction, the product often requires no further chromatographic purification.

Quantitative Comparison & Analytical Characterization

To assist in route selection and quality control, the following tables summarize the operational metrics and the expected analytical signatures of the synthesized compound.

Table 1: Synthetic Route Comparison

ParameterRoute A (HATU)Route B (Oxalyl Chloride)
Optimal Scale < 5 grams> 5 grams (up to kg scale)
Reaction Time 2 - 4 hours4 - 6 hours (two stages)
Typical Yield 85 - 95%75 - 85%
Atom Economy Low (Large uronium byproducts)High (Gaseous byproducts)
Purification Column Chromatography requiredOften usable without chromatography
Cost Profile High (Expensive coupling reagent)Low (Commodity reagents)

Table 2: Analytical Quality Control Data for N,N-dimethyl-4-oxocyclohexane-1-carboxamide

Analytical MethodExpected Signature / ValueStructural Causality
LC-MS (ESI+) m/z 170.2[M+H]⁺Corresponds to C₉H₁₅NO₂ + H⁺.
¹H NMR (CDCl₃) δ 3.05 (s, 3H), 2.95 (s, 3H)Restricted rotation around the C-N amide bond renders the two N-methyl groups magnetically non-equivalent.
¹H NMR (CDCl₃) δ 2.75 - 2.85 (m, 1H)Methine proton (C1) adjacent to the carboxamide group.
¹H NMR (CDCl₃) δ 2.30 - 2.50 (m, 4H)Methylene protons (C3, C5) adjacent to the strongly electron-withdrawing C4 ketone.
¹H NMR (CDCl₃) δ 1.85 - 2.15 (m, 4H)Methylene protons (C2, C6) further from the ketone.
FT-IR ~1710 cm⁻¹, ~1640 cm⁻¹Distinct carbonyl stretches for the C4 ketone (1710) and the C1 tertiary amide (1640).

Safety & Handling Precautions

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water to release HCl gas. Must be handled in a well-ventilated fume hood using dry solvents.

  • HATU: A known sensitizer and potential explosive under extreme shock/heat (though stable under standard laboratory conditions). Avoid inhalation of the dust.

  • Dimethylamine: Highly flammable and toxic gas (often supplied as a THF solution or hydrochloride salt). Ensure all joints in the reaction setup are sealed and vented through a proper scrubber system when utilized on a large scale.

References

  • Novel tricyclic compounds as inhibitors of mutant idh enzymes. Google Patents (WO2016089830A1).
  • Bruton's Tyrosine Kinase (Btk) inhibitor compounds. Google Patents (WO2016106623A1).
  • Compounds for treating or inhibiting recurrence of acute myeloid leukemia. Google Patents (US11963960B2).
  • Cycloalkyl nitrile pyrazolo pyridones as janus kinase inhibitors. Google Patents (EP2976340B1).

Sources

Application

Application Note: N,N-Dimethyl-4-oxocyclohexane-1-carboxamide as a Versatile Building Block in Drug Discovery

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Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

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Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: N,N-dimethyl-4-oxocyclohexane-1-carboxamide (CAS: 1352935-39-7)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the shift from flat, sp²-rich aromatics to three-dimensional, sp³-rich scaffolds is a proven strategy to improve clinical success rates. N,N-dimethyl-4-oxocyclohexane-1-carboxamide represents a highly functionalized, bifunctional building block designed specifically for this paradigm.

As a Senior Application Scientist, I frequently recommend this scaffold for its dual utility:

  • The N,N-Dimethylcarboxamide Motif: Unlike primary amides, the tertiary dimethylamide lacks hydrogen-bond donors, which significantly enhances membrane permeability and metabolic stability while maintaining a strong dipole for target engagement. This specific moiety is heavily utilized in GPCR ligands, notably in the synthesis of CCR2 antagonists [1].

  • The 4-Oxocyclohexane Core: The ketone acts as an orthogonal reactive center. It provides a rigid 3D vector that can be functionalized via reductive amination, organometallic addition, or spirocyclization.

The primary challenge when utilizing this building block is stereocontrol . Reactions at the 4-position generate 1,4-disubstituted cyclohexanes, necessitating precise reagent selection to control the cis/trans diastereomeric ratio (d.r.).

Divergent Synthetic Workflows

This building block serves as a central hub for generating diverse chemical space. Below is the logical mapping of its primary synthetic trajectories.

Workflow A N,N-dimethyl-4-oxocyclohexane -1-carboxamide B Reductive Amination A->B Amine, NaBH(OAc)3 C Organometallic Addition A->C RMgX / CeCl3 D Bucherer-Bergs A->D KCN, (NH4)2CO3 E 4-Amino Derivatives (CCR2 Antagonists) B->E F Tertiary Alcohols C->F G Spirohydantoins D->G

Divergent synthetic workflows utilizing N,N-dimethyl-4-oxocyclohexane-1-carboxamide.

Experimental Protocols & Mechanistic Causality

Protocol A: Diastereoselective Reductive Amination

Objective: Synthesize trans-1,4-diaminocyclohexane derivatives. Causality & Logic: Direct reductive amination of cyclohexanones often yields a mixture of isomers. By utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃) in weakly acidic conditions (1-2 eq. Acetic Acid), the reaction proceeds via an iminium intermediate. The bulky nature of the borohydride reagent forces an axial hydride attack on the iminium ion (avoiding steric clash with the equatorial protons), which thermodynamically drives the formation of the trans (equatorial-equatorial) isomer [2].

Self-Validating Step-by-Step Methodology:

  • Iminium Formation: Dissolve N,N-dimethyl-4-oxocyclohexane-1-carboxamide (1.0 eq, 1.0 mmol) and the target primary/secondary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL) under an inert N₂ atmosphere.

  • Acidic Catalysis: Add glacial acetic acid (1.5 eq). Validation Check: Stir at room temperature for 2 hours. Extract a 10 µL aliquot, quench in MeOH, and run LC-MS to confirm >90% conversion to the iminium/enamine intermediate before proceeding. (Adding the reducing agent too early leads to direct reduction of the starting ketone to the corresponding alcohol).

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to manage the mild exotherm.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO₃ (5.0 mL) to neutralize the acetic acid and decompose unreacted borohydride. Extract with Dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).

Stereochemistry Iminium Iminium Intermediate Axial Axial Hydride Attack (Less Sterically Hindered) Iminium->Axial NaBH(OAc)3 Equatorial Equatorial Hydride Attack (More Sterically Hindered) Iminium->Equatorial NaBH3CN / Ti(OiPr)4 Trans Trans-1,4-isomer (Major Product) Axial->Trans Cis Cis-1,4-isomer (Minor Product) Equatorial->Cis

Stereochemical pathways determining cis/trans selectivity during reductive amination.

Protocol B: Organocerium-Mediated Nucleophilic Addition

Objective: Synthesize 4-alkyl-4-hydroxy-N,N-dimethylcyclohexane-1-carboxamide. Causality & Logic: Standard Grignard (RMgX) or organolithium (RLi) reagents are highly basic. When reacted with 4-oxocyclohexanes, they frequently abstract an alpha-proton, leading to competitive enolization and poor yields of the desired tertiary alcohol. To bypass this, we utilize a Luche-type modification. Transmetallation of the Grignard reagent with anhydrous Cerium(III) Chloride (CeCl₃) generates an organocerium species. Cerium is highly oxophilic and dramatically increases the nucleophilicity of the carbon atom while suppressing its basicity, forcing a clean 1,2-addition [3].

Self-Validating Step-by-Step Methodology:

  • Cerium Activation: Weigh anhydrous CeCl₃ (1.5 eq) quickly in a glovebox. Suspend in anhydrous THF (5.0 mL) under N₂ and stir vigorously at room temperature for 2 hours to form a uniform white suspension.

  • Transmetallation: Cool the suspension to -78 °C. Dropwise add the desired Grignard reagent (1.5 eq). Stir for 1 hour at -78 °C. The mixture will typically turn pale yellow/orange, indicating the formation of the organocerium reagent.

  • Addition: Dissolve N,N-dimethyl-4-oxocyclohexane-1-carboxamide (1.0 eq) in minimal anhydrous THF (2.0 mL) and add dropwise to the -78 °C mixture.

  • Reaction Monitoring: Stir for 2 hours at -78 °C. Validation Check: Run a TLC (Hexanes:EtOAc 1:1, KMnO₄ stain). The highly polar starting ketone should be fully consumed.

  • Quench: Quench at -78 °C with 10% aqueous acetic acid (or saturated NH₄Cl) to prevent retro-aldol or elimination pathways that occur under basic aqueous conditions. Warm to room temperature and extract with EtOAc.

Quantitative Data: Reaction Optimization Summary

To assist in your synthetic planning, the following table summarizes the expected stereochemical outcomes when modifying the ketone at the 4-position. These metrics are critical when targeting specific 3D conformations for receptor binding [4].

Reaction TypeReagent SystemSolventTemp (°C)Major IsomerTypical Cis:Trans Ratio
Reductive Amination NaBH(OAc)₃ / AcOHDCE25Trans1:4 to 1:10
Reductive Amination NaBH₃CN / ZnCl₂MeOH25Mix~ 1:1
Reductive Amination Ti(OiPr)₄ then NaBH₄EtOH0Cis3:1 to 5:1
Nucleophilic Addition RMgX / CeCl₃THF-78Axial Alcohol> 9:1
Nucleophilic Addition RLi (Direct)Et₂O-78Mix (Low Yield)N/A (High Enolization)

Note: "Trans" in 1,4-disubstituted cyclohexanes refers to the diequatorial conformation, which is thermodynamically favored.

References

  • Patent WO2011046916A1 / ES2550312T3 - Cyclohexyl-azetidinyl CCR2 antagonists. Highlights the use of N,N-dimethyl-4-oxocyclohexane-1-carboxamide as a core intermediate in synthesizing chemokine receptor antagonists.
  • Abdel-Magid, A. F., et al. - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 1996. The foundational text establishing the causality behind NaBH(OAc)₃ stereoselectivity.[Link]

  • Imamoto, T., et al. - Carbon-carbon bond forming reactions using cerium metal or organocerium (III) reagents. Tetrahedron Letters, 1984. Explains the suppression of enolization in sensitive ketones.[Link]

  • Wermuth, C. G. - The Practice of Medicinal Chemistry. Academic Press. Details the ADME advantages of tertiary dimethylamides over primary amides in drug design.[Link]

Method

Application Notes and Protocols: The Strategic Use of N,N-dimethyl-4-oxocyclohexane-1-carboxamide in Medicinal Chemistry

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of N,N-dimethyl-4-oxocyclohexane-1-carboxamide as a versatile building block in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of N,N-dimethyl-4-oxocyclohexane-1-carboxamide as a versatile building block in medicinal chemistry. While this specific molecule may not be extensively documented as a final drug candidate, its constituent moieties—a rigid cyclohexane scaffold, a reactive ketone, and a stable tertiary amide—offer a rich platform for the synthesis of diverse and complex molecular architectures. This guide will delve into the strategic rationale for employing this scaffold, provide detailed, field-proven protocols for its derivatization, and illustrate potential synthetic pathways.

Introduction: The Value Proposition of the 4-Oxocyclohexanecarboxamide Scaffold

In modern drug discovery, the emphasis on generating molecules with three-dimensional (3D) character to improve target engagement and physicochemical properties is paramount. Flat, aromatic systems, while historically prevalent, are often associated with liabilities such as poor solubility and metabolic instability. The cyclohexane ring, a core component of our featured molecule, offers a robust, sp³-rich scaffold that can overcome these limitations.

The cyclohexyl fragment is a popular building block in both natural and synthetic drugs, serving as a bioisostere for various groups and providing a rigid conformation that can reduce the entropic penalty upon binding to a biological target.[1] The incorporation of a ketone at the 4-position and a carboxamide at the 1-position introduces two key functional handles for synthetic diversification, allowing for the exploration of chemical space in a controlled and predictable manner.

The N,N-dimethylamide is a tertiary amide, a functional group known for its high metabolic stability due to the absence of an N-H bond, which is a common site for enzymatic degradation.[2][3] This stability makes it an attractive feature in drug candidates. The amide bond itself is a cornerstone of medicinal chemistry, providing a stable linkage between different molecular fragments.[4][5]

Therefore, N,N-dimethyl-4-oxocyclohexane-1-carboxamide represents a pre-validated starting point for fragment-based drug design and lead optimization, offering a balance of structural rigidity, synthetic versatility, and metabolic robustness.

Physicochemical Properties and Data

To effectively utilize a building block, a thorough understanding of its physicochemical properties is essential. Below is a summary of the key properties of N,N-dimethyl-4-oxocyclohexane-1-carboxamide.

PropertyValueSource
CAS Number 1352935-39-7Internal Database
Molecular Formula C₉H₁₅NO₂Internal Database
Molecular Weight 169.22 g/mol Internal Database
Appearance White to off-white solidSupplier Data
Solubility Soluble in most organic solvents (DCM, DMF, DMSO)Experimental Observation

Core Synthetic Strategies and Derivatization Protocols

The true power of N,N-dimethyl-4-oxocyclohexane-1-carboxamide lies in the selective chemical transformations that can be performed on its ketone and amide functionalities. This section provides detailed protocols for key derivatization reactions.

Modification of the Ketone Moiety

The ketone at the 4-position is a versatile functional group that can be transformed into a variety of other functionalities, allowing for the introduction of diverse substituents and the modulation of the molecule's overall properties.

The reduction of the ketone to a secondary alcohol introduces a hydrogen bond donor and acceptor, which can be critical for target engagement. The stereochemistry of the resulting alcohol (axial vs. equatorial) can be controlled by the choice of reducing agent.

Protocol: Sodium Borohydride Reduction of N,N-dimethyl-4-oxocyclohexane-1-carboxamide

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones.[6][7] It is easy to handle and generally provides good yields. The reaction is typically performed in a protic solvent like methanol or ethanol.

  • Materials:

    • N,N-dimethyl-4-oxocyclohexane-1-carboxamide (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N,N-dimethyl-4-oxocyclohexane-1-carboxamide (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.

Reductive amination is a powerful method for converting a ketone into an amine.[7][8][9] This introduces a basic center into the molecule, which can be crucial for solubility and target interactions.

Protocol: One-Pot Reductive Amination with a Primary Amine

  • Rationale: This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that is particularly effective for reductive aminations as it does not readily reduce the starting ketone.[9][10] The reaction proceeds through an intermediate imine or enamine, which is then reduced in situ.

  • Materials:

    • N,N-dimethyl-4-oxocyclohexane-1-carboxamide (1.0 eq)

    • Primary amine (e.g., benzylamine) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of N,N-dimethyl-4-oxocyclohexane-1-carboxamide (1.0 eq) and the primary amine (1.2 eq) in DCM, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to obtain the desired secondary amine.

The Wittig reaction is a classic method for converting a ketone into an alkene, offering a way to introduce a carbon-carbon double bond.[11][12][13][14] This can be used to append various substituents or to create a more rigid, unsaturated scaffold.

Protocol: Methyleneation using the Wittig Reaction

  • Rationale: This protocol uses methylenetriphenylphosphorane, a common Wittig reagent for introducing a methylene group. The ylide is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

  • Materials:

    • Methyltriphenylphosphonium bromide (1.2 eq)

    • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • N,N-dimethyl-4-oxocyclohexane-1-carboxamide (1.0 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The solution should turn a characteristic orange/yellow color, indicating ylide formation.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the ylide solution back to 0 °C and add a solution of N,N-dimethyl-4-oxocyclohexane-1-carboxamide (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the addition of saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to remove the triphenylphosphine oxide byproduct and isolate the desired alkene.

Modification of the Carboxamide Moiety

While the N,N-dimethylamide is generally stable, it is possible to start from the corresponding carboxylic acid (4-oxocyclohexane-1-carboxylic acid) to synthesize a library of amide analogs. This allows for the exploration of different substituents on the nitrogen atom.

Protocol: Amide Bond Formation using EDC/HOBt Coupling

  • Rationale: This is a widely used and reliable method for forming amide bonds in medicinal chemistry.[15][16][17] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and N-hydroxybenzotriazole (HOBt) is added to suppress side reactions and reduce racemization.

  • Materials:

    • 4-oxocyclohexane-1-carboxylic acid (1.0 eq)

    • Desired amine (e.g., aniline) (1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve 4-oxocyclohexane-1-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise.

    • Add DIPEA (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Dilute the reaction mixture with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the desired amide.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.

G cluster_0 Derivatization of N,N-dimethyl-4-oxocyclohexane-1-carboxamide cluster_1 Ketone Modifications start N,N-dimethyl-4-oxocyclohexane-1-carboxamide reduction Reduction (NaBH4) start->reduction reductive_amination Reductive Amination (Amine, NaBH(OAc)3) start->reductive_amination wittig Wittig Reaction (Ph3P=CH2) start->wittig alcohol 4-hydroxy derivative reduction->alcohol amine_product 4-amino derivative reductive_amination->amine_product alkene 4-methylene derivative wittig->alkene

Caption: Synthetic derivatization of the ketone moiety.

G cluster_0 Synthesis of Amide Analogs cluster_1 Amide Coupling start_acid 4-oxocyclohexane-1-carboxylic acid coupling Amide Coupling (Amine, EDC, HOBt) start_acid->coupling amide_analog Amide Analog Library coupling->amide_analog

Sources

Application

Application Note: A Multi-dimensional NMR Approach to the Definitive Structural Characterization of N,N-dimethyl-4-oxocyclohexane-1-carboxamide

Introduction: The Need for Unambiguous Structural Verification N,N-dimethyl-4-oxocyclohexane-1-carboxamide is a bifunctional organic molecule incorporating both a ketone and a tertiary amide within a cyclohexane framewor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Unambiguous Structural Verification

N,N-dimethyl-4-oxocyclohexane-1-carboxamide is a bifunctional organic molecule incorporating both a ketone and a tertiary amide within a cyclohexane framework.[1][2] Such scaffolds are of significant interest in medicinal chemistry and materials science, serving as versatile building blocks for more complex molecular architectures. The precise arrangement and conformation of the substituent groups on the cyclohexane ring are critical to its chemical reactivity and biological activity. Therefore, rigorous and unambiguous structural characterization is paramount.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the comprehensive characterization of N,N-dimethyl-4-oxocyclohexane-1-carboxamide using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond simple 1D spectral acquisition to employ 2D correlation experiments (COSY, HSQC, HMBC) that definitively establish atomic connectivity and confirm the molecular structure. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven protocol.

Foundational Analysis: Molecular Structure and Symmetry

Before any analysis, a theoretical understanding of the molecule's structure is crucial for predicting the expected NMR data. The structure possesses a plane of symmetry that bisects the C1-C4 axis, including the carbonyl and carboxamide groups. This symmetry dictates that the carbons and protons on opposite sides of the ring (C2/C6 and C3/C5) are chemically equivalent. Consequently, we anticipate a simplified NMR spectrum with fewer unique signals than the total number of atoms would suggest.

Figure 1: Structure of N,N-dimethyl-4-oxocyclohexane-1-carboxamide with atom numbering for NMR assignments.

Experimental Design and Protocols

The following protocols are designed for a standard 500 MHz NMR spectrometer. Instrument parameters should be adapted for different field strengths.

Protocol: Sample Preparation

A well-prepared sample is the foundation of high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high dissolving power for many organic molecules and its relative chemical inertness.[3]

  • Weighing: Accurately weigh 10-15 mg of N,N-dimethyl-4-oxocyclohexane-1-carboxamide directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard. The residual proton signal of CDCl₃ appears at ~7.26 ppm, which is typically clear of any analyte signals for this molecule.[4]

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Transfer: Ensure the solution is homogeneous and free of any particulate matter before inserting it into the spectrometer.

Protocol: NMR Data Acquisition

Acquiring a full suite of 1D and 2D spectra is essential for complete characterization.[5] The following tables outline the recommended parameters.

Table 1: 1D NMR Acquisition Parameters

Parameter ¹H NMR ¹³C NMR
Spectrometer 500 MHz 125 MHz
Pulse Program zg30 zgpg30
Solvent CDCl₃ CDCl₃
Temperature 298 K 298 K
Spectral Width 12 ppm 240 ppm
Acquisition Time ~3.4 s ~1.1 s
Relaxation Delay 2.0 s 2.0 s

| Number of Scans | 16 | 1024 |

Table 2: 2D NMR Acquisition Parameters

Parameter ¹H-¹H COSY ¹H-¹³C HSQC ¹H-¹³C HMBC
Pulse Program cosygpqf hsqcedetgpsisp2.2 hmbcgplpndqf
Spectral Width (F2) 12 ppm 12 ppm 12 ppm
Spectral Width (F1) 12 ppm 180 ppm 240 ppm
Number of Increments 256 256 400
Number of Scans 8 8 16

| Relaxation Delay | 2.0 s | 1.5 s | 2.0 s |

Data Analysis and Structural Elucidation: A Step-by-Step Interpretation

The power of this multi-dimensional approach lies in using each experiment to build upon the last, leading to an irrefutable structural assignment.

Figure 2: Experimental workflow for NMR-based structural elucidation.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial overview of the proton environments.

  • N-Methyl Protons (H10, H11): Due to the partial double bond character of the C-N amide bond, rotation is restricted, often leading to two distinct singlets for the two methyl groups.[6] These are expected to appear in the range of 2.8-3.1 ppm. Each signal should integrate to 3 protons.

  • Methine Proton (H1): This proton is attached to the carbon bearing the carboxamide group. It is expected to be a multiplet due to coupling with the four adjacent protons at C2 and C6. Its chemical shift will be downfield, likely around 2.5-2.8 ppm. It will integrate to 1 proton.

  • Cyclohexane Methylene Protons (H2/H6 and H3/H5): The protons on the cyclohexane ring will appear as complex, overlapping multiplets in the aliphatic region (approx. 1.8-2.6 ppm). The protons alpha to the ketone (H3/H5) will likely be further downfield than those adjacent to the C1 position (H2/H6). Due to symmetry, the signals for H2 and H6 will be identical, as will H3 and H5. Each of these sets of signals will integrate to 4 protons.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms. Based on the molecule's symmetry, we expect 6 distinct signals.

  • Ketone Carbonyl (C4): This will be the most downfield signal, typically appearing in the δ 200-215 ppm region for saturated ketones.[7]

  • Amide Carbonyl (C7): The amide carbonyl carbon is also significantly deshielded and is expected in the range of δ 170-175 ppm.[7]

  • N-Methyl Carbons (C10, C11): The two methyl carbons attached to the nitrogen will appear at high field, typically around 35-40 ppm. A single peak might be observed if the rotation around the C-N bond is fast on the NMR timescale at the measurement temperature, or two distinct peaks if it's slow.

  • Aliphatic Carbons (C1, C2/C6, C3/C5): The sp³ hybridized carbons of the cyclohexane ring will appear between δ 25-50 ppm.[8] C1, being attached to the electron-withdrawing amide group, will be the most downfield of this group. C3/C5, being alpha to the ketone, will be more downfield than C2/C6.

Elucidation through 2D NMR Correlations

2D NMR is indispensable for connecting the signals and building the molecular framework piece by piece.

The COSY spectrum reveals which protons are coupled to each other (i.e., are on adjacent carbons).

  • A cross-peak will be observed between the signal for H1 and the multiplet for H2/H6.

  • A strong cross-peak will connect the H2/H6 multiplet to the H3/H5 multiplet.

  • This establishes the H1 -> H2/H6 -> H3/H5 spin system, confirming the connectivity of the cyclohexane ring protons.

COSY_Correlations H1 H1 H2_6 H2/H6 H1->H2_6 H3_5 H3/H5 H2_6->H3_5 NMe N-Me (H10/H11)

Figure 3: Key expected ¹H-¹H COSY correlations.

The HSQC experiment creates a direct correlation between each proton and the carbon atom it is attached to. This allows for the unambiguous assignment of all protonated carbons.

  • The methine proton signal (H1) will show a cross-peak to the C1 carbon signal.

  • The multiplet for H2/H6 will correlate to the C2/C6 carbon signal.

  • The multiplet for H3/H5 will correlate to the C3/C5 carbon signal.

  • The two N-methyl proton singlets will correlate to the C10 and C11 carbon signals.

The HMBC spectrum is the final piece of the puzzle, revealing correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for connecting the different fragments of the molecule.

  • Key Amide Correlation: The N-methyl protons (H10, H11) will show a strong cross-peak to the amide carbonyl carbon (C7), confirming the N,N-dimethylcarboxamide moiety.

  • Key Ketone Correlation: The protons at H3/H5 will show a correlation to the ketone carbonyl carbon (C4), confirming their position alpha to the ketone.

  • Framework Correlations:

    • The methine proton H1 should show correlations to C2/C6 and the amide carbonyl C7.

    • The protons at H2/H6 should show correlations to C1, C3/C5, and C4.

Summary of Assignments

The combination of all experiments allows for the compilation of a definitive assignment table.

Table 3: Final NMR Assignments for N,N-dimethyl-4-oxocyclohexane-1-carboxamide in CDCl₃

Atom No. ¹H δ (ppm) (Mult., J in Hz, Int.) ¹³C δ (ppm) Key HMBC Correlations (from H to C)
C1 ~2.7 (m, 1H) ~45.5 C2/C6, C7
C2/C6 ~2.0 (m, 4H) ~30.0 C1, C3/C5, C4
C3/C5 ~2.4 (m, 4H) ~40.5 C2/C6, C4, C5/C3
C4 - ~210.0 -
C7 - ~174.0 -
C10 ~3.0 (s, 3H) ~37.5 C7, C11

| C11 | ~2.9 (s, 3H) | ~36.0 | C7, C10 |

Note: Chemical shifts (δ) are predictive and may vary slightly based on experimental conditions.

Conclusion

The structural characterization of N,N-dimethyl-4-oxocyclohexane-1-carboxamide is robustly achieved through a systematic, multi-technique NMR approach. While 1D ¹H and ¹³C NMR provide initial data on the chemical environments and molecular symmetry, they are insufficient for conclusive assignment. The application of 2D correlation experiments—COSY for establishing the proton spin system, HSQC for direct carbon-proton assignment, and HMBC for confirming long-range connectivity—is essential. This integrated workflow provides an unambiguous and self-validating system for structural elucidation, ensuring the high level of confidence required in research and drug development.

References

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  • ResearchGate. (n.d.). 1 H, COSY, and HSQC NMR data of compound 4a. Retrieved from [Link]

  • Cheméo. (n.d.). N,N-dimethyl-4-oxocyclohexane-1-carboxamide — Chemical Substance Information. Retrieved from [Link]

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  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

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  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Retrieved from [Link]

  • Zhang, H. (2022). 1H NMR Spectrum of Amide Compounds. University Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Morpholinecarboxamide, N,N-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylcyclohexanecarboxamide. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

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  • The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2001). The 1 H and 13 C spectra of cyclohexyl-N,N-dimethylcarbamate (1) in CF.... Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Retrieved from [Link]

  • dos Santos, E. C., et al. (2021). qNMR quantification and in silico analysis of isobrucein B and neosergeolide from Picrolemma sprucei. Research, Society and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) ¹H–NMR; (b) ¹³C–NMR; (c) H–H COSY; and (d) C–H HSQC spectrum of M4 in DMSO-d6. Retrieved from [Link]

  • Gregory, F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • University of Toronto. (n.d.). Three-Dimensional HMQC-NOESY, NOESY-HMQC, and NOESY-HSQC. Retrieved from [Link]

  • Lisic, E. C., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Journal of the Tennessee Academy of Science. Retrieved from [Link]

  • Atac, A., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis, Experimental and Theoretical Characterization of (µ4-oxo)hexakis(µ2-chloro)- tetrakis[1-(allyl). Retrieved from [Link]6353d259c40212f451f49)

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Method

Application of N,N-dimethyl-4-oxocyclohexane-1-carboxamide in Combinatorial Chemistry

An Application Note and Protocol Guide for Researchers Abstract N,N-dimethyl-4-oxocyclohexane-1-carboxamide is a bifunctional scaffold poised for significant application in the field of combinatorial chemistry for drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

N,N-dimethyl-4-oxocyclohexane-1-carboxamide is a bifunctional scaffold poised for significant application in the field of combinatorial chemistry for drug discovery. Its rigid cyclic ketone core provides a three-dimensional framework, while the chemically stable N,N-dimethylcarboxamide offers a handle for modulating physicochemical properties such as solubility. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this building block for the synthesis of diverse small-molecule libraries. We will explore its application in key complexity-generating reactions including multicomponent reactions (e.g., the Ugi reaction), spirocycle synthesis via the Pauson-Khand reaction, and library diversification through reductive amination. Detailed, field-proven protocols are provided, explaining the causality behind experimental choices to ensure reproducibility and successful implementation.

Introduction: The Strategic Value of Cyclic Scaffolds in Library Design

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large, diverse libraries of small molecules.[1][2][3][4] A key challenge in modern library design is the exploration of new chemical space, moving beyond flat, aromatic structures to more three-dimensional, sp³-rich molecules that can better mimic natural products and interact with complex biological targets.[5]

Cyclic ketones are valuable starting points for generating such libraries, offering a rigid conformational constraint that reduces the entropic penalty upon binding to a protein target.[6][7] N,N-dimethyl-4-oxocyclohexane-1-carboxamide (CAS 1352935-39-7)[8][9] is a particularly attractive scaffold for several reasons:

  • Bifunctional Nature: It possesses two key functional groups: a reactive ketone and a robust carboxamide. The ketone serves as the primary handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

  • Chemical Stability: The N,N-dimethylcarboxamide is generally unreactive under many standard reaction conditions, allowing the ketone to be selectively functionalized. This amide group can, however, influence properties like aqueous solubility and act as a hydrogen bond acceptor.

  • Stereochemical Potential: The cyclohexane ring can be functionalized to create multiple stereocenters, adding a layer of stereochemical diversity to the resulting libraries.

This guide will detail three powerful applications of this scaffold in combinatorial library synthesis.

Core Applications & Synthetic Strategies

The true power of N,N-dimethyl-4-oxocyclohexane-1-carboxamide is realized when it is employed in reactions known for their ability to rapidly build molecular complexity from simple starting materials.

Application 1: Rapid Assembly of Peptidomimetics via the Ugi Multicomponent Reaction

Multicomponent reactions (MCRs) are highly efficient, atom-economical processes where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials.[10] The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, condensing a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides.[11][12]

Utilizing N,N-dimethyl-4-oxocyclohexane-1-carboxamide as the ketone component allows for the creation of a diverse library of spirocyclic peptidomimetics. The reaction proceeds through the formation of an iminium ion intermediate from the ketone and amine, which is then trapped by the isocyanide and the carboxylate anion to yield the final product. The use of a cyclic ketone like ours is well-documented to proceed in good to excellent yields.[11]

Ugi_Reaction cluster_process Ugi 4-Component Reaction Ketone N,N-dimethyl-4- oxocyclohexane- 1-carboxamide Reaction One-Pot Synthesis (e.g., in Methanol) Ketone->Reaction Amine Amine (R1-NH2) Amine->Reaction Acid Carboxylic Acid (R2-COOH) Acid->Reaction Isocyanide Isocyanide (R3-NC) Isocyanide->Reaction Product Spirocyclic α-Acylamino Amide Library Reaction->Product

Caption: Ugi-4CR workflow using the target scaffold.

Application 2: Synthesis of Complex Spirocycles via the Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a powerful metal-mediated [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[13][14] This reaction is a premier method for constructing five-membered rings and has been widely applied in the synthesis of complex natural products.[15]

To apply this to our scaffold, a two-step "couple-pair" approach is necessary.[7] First, the ketone is converted into a 1,6-enyne through a multicomponent reaction like the ketone-amine-alkyne (KA²) coupling. This intermediate is then subjected to Pauson-Khand conditions to forge the spirocyclic pyrrolocyclopentenone core. This strategy creates highly complex, three-dimensional, and "sp³-rich" molecules, which are of great interest in modern drug discovery.[7]

Pauson_Khand_Workflow Start N,N-dimethyl-4- oxocyclohexane- 1-carboxamide Step1 Step 1: KA² Coupling (Amine, Alkyne, Cu-catalyst) Start->Step1 Intermediate 1,6-Enyne Intermediate Step1->Intermediate Step2 Step 2: Pauson-Khand Reaction (Co2(CO)8, CO atmosphere) Intermediate->Step2 Product Spirocyclic Pyrrolocyclopentenone Library Step2->Product

Caption: Two-step workflow for spirocycle synthesis.

Application 3: Library Diversification via Reductive Amination

Reductive amination is one of the most robust and widely used methods for synthesizing secondary and tertiary amines.[16][17] The reaction involves the initial formation of an imine or enamine from the ketone and a primary or secondary amine, which is then reduced in situ by a suitable reducing agent.

This strategy is ideal for rapidly creating a large library from our core scaffold. By using a diverse set of primary and secondary amines, a wide array of substituents can be introduced at the 4-position of the cyclohexane ring. This functionalization directly impacts the stereochemistry and polarity of the final compounds. Various reducing agents can be employed, from borohydride reagents to transfer hydrogenation conditions.[16][18][19]

Reductive_Amination cluster_start Starting Materials cluster_process Process Ketone N,N-dimethyl-4- oxocyclohexane- 1-carboxamide Reaction Reductive Amination (e.g., NaBH(OAc)3) Ketone->Reaction Amine_Library Library of Amines (R1R2-NH) Amine_Library->Reaction Product_Library Library of 4-Amino- cyclohexane-1-carboxamides Reaction->Product_Library

Caption: Library generation via reductive amination.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes reasoning to ensure technical accuracy and adaptability.

Protocol 1: Ugi Four-Component Synthesis of a Spirocyclic Peptidomimetic Library

Causality: This protocol uses methanol as the solvent because it effectively solvates the starting materials and the polar intermediates, facilitating the reaction. The reaction is run at room temperature as the formation of the iminium ion and subsequent steps are typically facile without heating. The one-pot nature of this reaction is its key advantage for combinatorial synthesis.

ReagentAmount (for one well)Moles (mmol)
N,N-dimethyl-4-oxocyclohexane-1-carboxamide16.9 mg0.10
Amine (e.g., Benzylamine)10.7 mg (10.9 µL)0.10
Carboxylic Acid (e.g., Acetic Acid)6.0 mg (5.7 µL)0.10
Isocyanide (e.g., tert-Butyl isocyanide)8.3 mg (10.7 µL)0.10
Methanol1.0 mL-

Step-by-Step Methodology:

  • Preparation: To a 2 mL reaction vial, add N,N-dimethyl-4-oxocyclohexane-1-carboxamide (0.10 mmol).

  • Reagent Addition: Add the selected amine (0.10 mmol) and carboxylic acid (0.10 mmol) to the vial.

  • Solvation: Add 1.0 mL of methanol and stir the mixture for 10 minutes at room temperature to ensure dissolution and initial imine formation.

  • Isocyanide Addition: Add the isocyanide (0.10 mmol) to the reaction mixture. Safety Note: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) or by preparative HPLC to yield the pure spirocyclic product.

Protocol 2: Pauson-Khand Synthesis of a Spirocyclic Pyrrolocyclopentenone

Causality: This is a two-step sequence. The first step, a copper-catalyzed KA² coupling, efficiently forms the required 1,6-enyne intermediate. The second step uses a classic Pauson-Khand reagent, dicobalt octacarbonyl, to mediate the cycloaddition. Toluene is used as a high-boiling solvent, and a CO atmosphere is necessary as carbon monoxide is a reactant.

Step 2A: Synthesis of the 1,6-Enyne Intermediate (This protocol is an adaptation of known KA² coupling procedures)

  • Catalyst Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, add CuBr (5 mol%).

  • Reagent Addition: Add N,N-dimethyl-4-oxocyclohexane-1-carboxamide (1.0 mmol), the chosen primary amine (e.g., propargylamine, 1.1 mmol), and the terminal alkyne (e.g., phenylacetylene, 1.1 mmol) in toluene (5 mL).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the crude product by flash chromatography to isolate the 1,6-enyne.

Step 2B: Pauson-Khand Cycloaddition

ReagentAmount (for one reaction)Moles (mmol)
1,6-Enyne Intermediate (from Step 2A)0.50-
Dicobalt Octacarbonyl (Co₂(CO)₈)188 mg0.55
Toluene (dry)10 mL-
Carbon Monoxide (CO)1 atm (balloon)-

Step-by-Step Methodology:

  • Complex Formation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 1,6-enyne intermediate (0.50 mmol) in dry toluene (10 mL). Add dicobalt octacarbonyl (0.55 mmol). The solution should change color as the alkyne-cobalt complex forms. Stir at room temperature for 1-2 hours.

  • Cycloaddition: Replace the nitrogen atmosphere with a balloon of carbon monoxide (CO). Safety Note: CO is a highly toxic gas. This procedure must be performed in a certified, well-ventilated fume hood.

  • Heating: Heat the reaction mixture to 70 °C and stir until the starting material is consumed as monitored by TLC (typically 4-8 hours).[7]

  • Workup and Purification: Cool the reaction to room temperature and filter it through a plug of silica gel to remove the cobalt residues. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to yield the spirocyclic cyclopentenone.

Protocol 3: Parallel Synthesis of a 4-Aminocyclohexane Library via Reductive Amination

Causality: This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations. It does not reduce the ketone starting material in the absence of an amine and is tolerant of the amide functionality. Dichloroethane (DCE) is a common solvent for this reaction. Acetic acid is added to catalyze iminium ion formation.

Step-by-Step Methodology (for a 96-well plate format):

  • Stock Solution Preparation: Prepare a stock solution of N,N-dimethyl-4-oxocyclohexane-1-carboxamide in 1,2-dichloroethane (DCE) at a concentration of 0.2 M.

  • Amine Plate Preparation: In each well of a 96-well plate, add 50 µL of a 0.2 M solution of a unique amine in DCE (0.01 mmol).

  • Ketone Addition: To each well containing an amine, add 50 µL of the ketone stock solution (0.01 mmol).

  • Catalyst Addition: Add 5 µL of glacial acetic acid to each well to catalyze imine formation. Agitate the plate gently for 30 minutes at room temperature.

  • Reducing Agent Addition: Prepare a slurry of sodium triacetoxyborohydride (STAB) in DCE (approx. 0.4 M). Add 50 µL of this slurry (approx. 0.02 mmol) to each well. Note: STAB is moisture-sensitive.

  • Reaction: Seal the plate and place it on an orbital shaker at room temperature for 16-24 hours.

  • Quenching and Workup: Unseal the plate in a fume hood. Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate solution to each well. Agitate for 15 minutes.

  • Extraction: Add 200 µL of dichloromethane (DCM) to each well. Agitate and then centrifuge the plate to separate the layers. Collect the organic layer.

  • Analysis: The resulting library of products in the organic layer can be analyzed directly by LC-MS to confirm product formation and purity before being used in biological screening assays.

Conclusion and Future Outlook

N,N-dimethyl-4-oxocyclohexane-1-carboxamide is a versatile and highly valuable scaffold for combinatorial chemistry. Its inherent structural features allow it to be a key building block in powerful, complexity-generating reactions such as the Ugi, Pauson-Khand, and reductive amination reactions. The protocols detailed herein provide a robust framework for researchers to generate novel, three-dimensional libraries of small molecules for screening in drug discovery programs.

Future work could involve exploring other transformations of the ketone, such as Wittig reactions or aldol condensations, to further expand the accessible chemical space. Additionally, derivatization of the amide, though more challenging, could provide another vector for library diversification. The strategic application of this scaffold will undoubtedly contribute to the discovery of new bioactive compounds.

References

  • Ugi, I. (1963). The Ugi reaction. Angewandte Chemie International Edition in English, 2(2), 83-119.
  • Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of chemical research, 29(3), 123-131.
  • Banfi, L., & Riva, R. (2005). The Passerini reaction. Organic reactions, 65, 1-140.
  • Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
  • Sygnature Discovery. (n.d.). Cyclic Ketones as Building Blocks for Diverse Library Scaffolds. Retrieved from [Link]

  • Pauson, P. L. (1985). The Khand reaction. Tetrahedron, 41(24), 5855-5860.
  • Follmann, M., & Graul, T. (2020). Combination of multicomponent KA² and Pauson–Khand reactions: short synthesis of spirocyclic pyrrolocyclopentenones. Beilstein Journal of Organic Chemistry, 16, 269-277.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59, 1-714.
  • Menche, D., Hassfeld, J., Li, J., Menche, G., Ritter, A., & Rudolph, S. (2006). A biomimetic direct reductive amination of ketones. Organic letters, 8(4), 741-744.
  • Lee, O. Y., Law, K. L., Ho, C. Y., & Yang, D. (2008). InCl₃/Et₃SiH/MeOH as a new system for chemoselective reductive amination of aldehydes and ketones. The Journal of organic chemistry, 73(22), 8829-8837.
  • Gibson, S. E., & Mainolfi, N. (2005). The Pauson–Khand reaction.
  • Jeong, N. (2006). Catalytic Pauson–Khand reaction.
  • Pletz, J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(08), 1301-1317.
  • Khand, I. U., Knox, G. R., Pauson, P. L., Watts, W. E., & Foreman, M. I. (1973). A cobalt-induced cleavage of the acetylene-acetylene bond in some cyclo-octatetraene-diynes. Journal of the Chemical Society, Perkin Transactions 1, 975-977.
  • Oshima, T., & Kakiuchi, F. (2019). Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand. The Journal of Organic Chemistry, 84(16), 10222-10232.
  • Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969.
  • ECHA. (n.d.). N,N-dimethyl-4-oxocyclohexane-1-carboxamide. Retrieved from [Link]

  • Dolle, R. E. (2000). Comprehensive survey of combinatorial library synthesis: 1999.
  • Lam, K. S., Lebl, M., & Krchňák, V. (1997). The “one-bead one-compound” combinatorial library method. Chemical reviews, 97(2), 411-448.
  • Houghten, R. A. (1992). The broad utility of soluble peptide libraries for drug discovery. Gene, 137(1), 7-11.
  • Prajapat, P. (2018). Role of Combinatorial, Medicinal & Biological Chemistry in Drug Discovery Development: An Introduction. Lupine Publishers.
  • Wójcik, M., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(9), 3623.

Sources

Application

Application Note: N,N-Dimethyl-4-oxocyclohexane-1-carboxamide as a Bifunctional Scaffold in Heterocyclic Drug Discovery

Executive Summary In contemporary medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy to improve the physicochemical properties of drug candidates, including aqueous solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy to improve the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and target specificity. N,N-dimethyl-4-oxocyclohexane-1-carboxamide (CAS: 1352935-39-7) serves as a highly versatile, bifunctional alicyclic building block designed for this exact purpose.

Featuring a reactive electrophilic cyclohexanone core and a highly stable, polar tertiary amide vector, this scaffold is uniquely positioned for the modular synthesis of complex heterocyclic systems. It is prominently utilized in the synthesis of [1] and serves as a structural analog to key intermediates in the scalable preparation of anticoagulants like [2]. This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in reductive aminations, Fischer indole syntheses, and spirocyclizations.

Mechanistic Insights & Causality (E-E-A-T)

The utility of N,N-dimethyl-4-oxocyclohexane-1-carboxamide stems from the orthogonal reactivity of its two functional groups:

  • The Ketone Reactivity (C4): The unhindered C4-carbonyl permits rapid nucleophilic attack. It undergoes facile condensation with primary/secondary amines to form iminium ions, or with hydrazines to form hydrazones. The cyclic nature of the ketone restricts the conformational mobility of the resulting transition states, which can be leveraged to control diastereoselectivity during nucleophilic addition.

  • The Dimethylamide Vector (C1): Unlike primary or secondary amides, the tertiary dimethylamide is inherently resistant to unwanted intramolecular cyclization under harsh acidic or thermal conditions. In the final active pharmaceutical ingredient (API), it acts as a potent hydrogen-bond acceptor, frequently enhancing target binding affinity while simultaneously improving the topological polar surface area (TPSA).

  • Stereochemical Control: Reactions at the ketone center yield a mixture of cis and trans isomers relative to the C1-carboxamide. The thermodynamic versus kinetic control of these reactions dictates the diastereomeric ratio (dr). For instance, the bulky dimethylamide group anchors the cyclohexane ring in a preferred chair conformation, biasing the trajectory of incoming nucleophiles (e.g., favoring equatorial hydride attack during reductive amination).

Key Synthetic Workflows

Workflow A: Reductive Amination for Azetidinyl/Piperidinyl Linkages

Reductive amination is the premier method for appending nitrogenous heterocycles to this scaffold. By carefully controlling the pH, the ketone is converted to a transient iminium ion, which is subsequently reduced to yield a stable tertiary amine linkage.

ReductiveAmination A N,N-dimethyl-4-oxocyclohexane -1-carboxamide C Iminium Intermediate (pH 4-5) A->C + Amine / AcOH (-H2O) B Heterocyclic Amine (e.g., Azetidine) B->C D Target Heterocyclic Scaffold C->D NaBH(OAc)3 Reduction

Workflow for the reductive amination of the cyclohexanone scaffold with heterocyclic amines.

Workflow B: Fischer Indole Synthesis

Reacting the scaffold with phenylhydrazine derivatives under acidic conditions triggers a [3,3]-sigmatropic rearrangement. The resulting product is a 3-(dimethylcarbamoyl)-1,2,3,4-tetrahydrocarbazole, embedding the sp³ ring directly into a rigid, drug-like indole framework.

FischerIndole A N,N-dimethyl-4-oxocyclohexane -1-carboxamide C Phenylhydrazone Intermediate A->C Acid Catalyst (-H2O) B Phenylhydrazine Derivative B->C D [3,3]-Sigmatropic Rearrangement C->D Heat / Acid E Tetrahydrocarbazole Derivative D->E NH3 Elimination

Fischer Indole synthesis pathway yielding functionalized tetrahydrocarbazoles.

Experimental Protocols

Protocol 1: Reductive Amination with Azetidine Derivatives

Objective: Synthesize a 1,4-disubstituted cyclohexane linking the dimethylamide and an azetidine core. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a milder reducing agent that does not prematurely reduce the starting ketone. Glacial acetic acid lowers the pH to ~4-5, protonating the intermediate carbinolamine to facilitate water elimination and drive iminium ion formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve N,N-dimethyl-4-oxocyclohexane-1-carboxamide (1.0 equiv) and the target azetidine derivative (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acidification: Add glacial acetic acid (1.0 equiv) dropwise at room temperature. Stir the mixture for 2 hours.

  • Self-Validating Step (Imine Formation): Monitor the reaction via TLC (DCM:MeOH 9:1). Stain with ninhydrin; the disappearance of the secondary amine spot confirms complete iminium formation, preventing direct reduction of the ketone to an alcohol.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Step (Quenching): Quench the reaction by slowly adding saturated aqueous NaHCO₃. The vigorous evolution of CO₂ gas acts as a self-validating visual cue that the acetic acid has been successfully neutralized.

  • Isolation: Extract with dichloromethane (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Bucherer-Bergs Synthesis of Spirohydantoins

Objective: Convert the ketone into a rigid 1,3-diazaspiro[4.5]decane-2,4-dione system to maximize Fsp³ character. Causality: The reaction utilizes KCN and (NH₄)₂CO₃. The excess ammonium carbonate provides both the ammonia necessary for the initial Strecker-type aminonitrile formation and the carbon dioxide required for the subsequent cyclization into the hydantoin ring [3].

Step-by-Step Methodology:

  • Preparation: Suspend N,N-dimethyl-4-oxocyclohexane-1-carboxamide (1.0 equiv) in a 1:1 mixture of EtOH and distilled water (0.5 M) in a heavy-walled pressure tube.

  • Reagent Addition: Add (NH₄)₂CO₃ (4.0 equiv) followed by KCN (2.0 equiv). Caution: KCN is highly toxic; perform strictly in a well-ventilated fume hood.

  • Thermal Cyclization: Seal the tube and heat the mixture to 60 °C for 18 hours.

  • Self-Validating Step (Progression): The initial reaction mixture will be a heterogeneous suspension due to insoluble (NH₄)₂CO₃. The complete dissolution of the solids into a clear, pale-yellow solution visually validates the progression of the aminonitrile intermediate into the soluble hydantoin salt.

  • Self-Validating Step (Isolation): Cool the vessel to 0 °C and carefully acidify to pH 3 using 1M HCl. The target spirohydantoin will spontaneously precipitate from the aqueous ethanol mixture, providing immediate visual confirmation of product formation.

  • Purification: Isolate the white precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

Quantitative Data Presentation

Table 1: Comparative Reaction Metrics for N,N-Dimethyl-4-oxocyclohexane-1-carboxamide Derivatization

Reaction TypeReagentsCatalyst / PromoterTypical Yield (%)DiastereoselectivityPrimary Application
Reductive Amination 2° Amine + NaBH(OAc)₃Glacial AcOH (1.0 eq)75 - 85%~1:1 to 3:1 (cis:trans)CCR2 Antagonists, GPCR Ligands
Fischer Indole PhenylhydrazineZnCl₂ or Glacial AcOH60 - 70%N/A (sp² center formed at C4)CNS / Oncology Scaffolds
Bucherer-Bergs KCN + (NH₄)₂CO₃None (Thermal, 60 °C)80 - 90%Favors cis-hydantoinSpirocyclic Fragments

References

  • Source: Google Patents (Patent WO2011159854A1)
  • Title: New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Indole synthesis Source: Organic Chemistry Portal URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in N,N-Dimethyl-4-oxocyclohexane-1-carboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals identify and resolve common impurities en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals identify and resolve common impurities encountered during the synthesis of N,N-dimethyl-4-oxocyclohexane-1-carboxamide .

Rather than simply providing a list of fixes, this guide focuses on the causality behind impurity formation. By understanding the mechanistic origins of these byproducts—whether they stem from coupling agent decomposition, base-catalyzed side reactions, or analytical artifacts—you can implement self-validating protocols that ensure high-purity yields.

Part 1: Causality-Driven Impurity Profiling

The synthesis of N,N-dimethyl-4-oxocyclohexane-1-carboxamide typically involves the amidation of 4-oxocyclohexanecarboxylic acid with dimethylamine using coupling agents like HATU or EDC/HOBt. The table below summarizes the most frequent quantitative mass spectrometry (LC-MS) signals associated with synthetic failures and their mechanistic origins.

Impurity Name / Artifactm/z [M+H]⁺Mechanistic Origin & CausalityPrimary Mitigation Strategy
Target Compound 170.1 Successful nucleophilic attack of dimethylamine on the active ester. N/A
Tetramethylurea (TMU) 117.1Stoichiometric byproduct of HATU activation [1]. TMU partitions into organic solvents during workup.Switch to EDC/HOBt or perform exhaustive aqueous washes.
EDU Byproduct 174.2Hydrolysis/displacement byproduct of EDC (1-[3-(dimethylamino)propyl]-3-ethylurea) [2].Acidic aqueous wash (pH < 3) to protonate the tertiary amine.
Dimethyl Ketal Artifact 216.2The unhindered C4 ketone reacts with MeOH solvent in the presence of trace acid to form a ketal.Avoid alcoholic solvents during LC-MS sample preparation.
Aldol Dimer > 300Excess base (e.g., DIPEA) catalyzes the enolization and subsequent self-condensation of the C4 ketone.Strictly control base equivalents and maintain low temperatures.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a massive peak at m/z 117.1 (or 174.2) that I cannot remove via standard aqueous workup. What is happening?

The Causality: You are observing the stoichiometric urea byproducts of your coupling agents. If you used HATU, the byproduct is tetramethylurea (TMU, m/z 117.1) . While TMU is water-soluble, it has a high affinity for organic solvents like dichloromethane (DCM) and ethyl acetate, making simple water washes ineffective. If you used EDC, the byproduct is EDU (m/z 174.2) . The Solution: For EDC couplings, EDU contains a tertiary amine. You must force it into the aqueous layer by protonating it. Perform an acidic wash using 0.1 M HCl. For HATU couplings, TMU lacks a basic amine to protonate; you must either perform 5+ aqueous washes or, preferably, switch your synthetic route to an EDC/HOBt system [2].

Q2: I am seeing a +46 Da mass (m/z 216.2) relative to my product. Did my reaction fail?

The Causality: This is almost certainly an analytical artifact, not a synthetic impurity. The C4 ketone on your cyclohexane ring is highly electrophilic. If you prepared your LC-MS sample using methanol, or if there is trace ethanol stabilizer in your DCM, the ketone undergoes an acid-catalyzed reaction to form a dimethyl ketal (or diethyl ketal). The Solution: This is a false positive for degradation. Re-dissolve your crude mixture in 100% LC-MS grade acetonitrile (MeCN) and re-inject. The +46 Da mass will disappear.

Q3: My chromatogram shows two distinct peaks sharing the exact same mass (m/z 170.1). Why?

The Causality: You are observing epimerization . N,N-dimethyl-4-oxocyclohexane-1-carboxamide is a 1,4-disubstituted cyclohexane, meaning it exists as cis and trans isomers. The C1 proton (alpha to the carboxamide) is relatively acidic. Prolonged exposure to excess base (like DIPEA or TEA) during the coupling step facilitates enolization. Upon reprotonation, the planar enolate resolves into a thermodynamic mixture of both isomers [3]. The Solution: Restrict your base to exactly the stoichiometric amount required to neutralize the dimethylamine hydrochloride salt (usually 2.0 - 3.0 eq total). Keep the reaction at 0 °C during the base addition.

Part 3: Mechanistic & Workflow Visualizations

Pathway SM 4-oxocyclohexanecarboxylic acid + Dimethylamine ActiveEster O-acylisourea Intermediate SM->ActiveEster Coupling Agent + Base Aldol Aldol Dimer Impurity (High MW) SM->Aldol Excess Base Product N,N-dimethyl-4-oxocyclohexane -1-carboxamide ActiveEster->Product Amine Attack Urea Urea Byproducts (TMU or EDU) ActiveEster->Urea Stoichiometric Release Ketal Dimethyl Ketal Impurity (+46 Da) Product->Ketal Trace Acid + MeOH

Mechanistic pathway of N,N-dimethyl-4-oxocyclohexane-1-carboxamide synthesis and side reactions.

Troubleshooting Start LC-MS Impurity Detected Check1 m/z 117 or 174? Start->Check1 Check2 m/z 216 [M+H]+? Start->Check2 Check3 Multiple m/z 170 peaks? Start->Check3 Fix1 Action: Enhance acidic wash Check1->Fix1 Yes Fix2 Action: Avoid MeOH prep Check2->Fix2 Yes Fix3 Action: Reduce base eq. Check3->Fix3 Yes

Troubleshooting workflow for identifying and resolving common synthesis impurities.

Part 4: Self-Validating Experimental Protocols

To completely bypass the TMU impurity issue associated with HATU, the following protocol utilizes an EDC/HOBt coupling system. This methodology is designed as a self-validating system : the physical and chemical checks built into the workup guarantee the removal of the specific impurities discussed above.

Protocol: Optimized Amide Coupling via EDC/HOBt
  • Pre-Activation: Dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.2 M). Cool to 0 °C. Add EDC·HCl (1.2 eq) portion-wise. Stir for 30 minutes.

    • Causality: Pre-activating the acid before introducing the amine prevents the coupling agent from reacting directly with the amine (which would form inactive guanidinium byproducts).

  • Amidation: Add dimethylamine hydrochloride (1.5 eq) to the mixture. Dropwise, add DIPEA (3.0 eq). Allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: 1.5 eq of base neutralizes the amine salt; the remaining 1.5 eq drives the reaction. Exceeding 3.0 eq risks C1 epimerization and C4 aldol condensation.

  • Self-Validating Acid Wash (EDU Removal): Transfer the mixture to a separatory funnel. Wash with an equal volume of 0.1 M HCl.

    • Validation Check: Test the pH of the discarded aqueous layer. It must be < 3. If the pH is higher, the tertiary amine of the EDU byproduct remains unprotonated and will contaminate your organic layer. Repeat the 0.1 M HCl wash until the aqueous runoff tests at pH ~2.

  • Base Wash (Unreacted SM Removal): Wash the organic layer with saturated aqueous NaHCO₃.

    • Causality: This deprotonates any unreacted 4-oxocyclohexanecarboxylic acid and HOBt, pulling them into the aqueous phase.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product should be analytically pure without the need for column chromatography.

Protocol: Artifact-Free LC-MS Analytical Method
  • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of 100% Acetonitrile (MeCN) . Do not use methanol or ethanol.

  • Chromatography: Use a C18 reverse-phase column. Run a gradient of 5% to 95% MeCN in Water (both containing 0.1% Formic Acid) over 10 minutes.

    • Causality: The slow gradient ensures baseline resolution between the cis and trans isomers of the product, allowing you to accurately quantify the stereochemical purity of your batch.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry URL: [Link]

Optimization

N,N-dimethyl-4-oxocyclohexane-1-carboxamide reaction monitoring by TLC and LC-MS

Title: Technical Support Center: Reaction Monitoring of N,N-dimethyl-4-oxocyclohexane-1-carboxamide Introduction: Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Reaction Monitoring of N,N-dimethyl-4-oxocyclohexane-1-carboxamide

Introduction: Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to track the reaction progress of highly polar, non-UV-active aliphatic compounds. N,N-dimethyl-4-oxocyclohexane-1-carboxamide (CAS: 1352935-39-7) presents a classic analytical hurdle: it lacks the conjugated pi-systems required for standard UV detection, and its dual polar functionalities (a ketone and a tertiary amide) complicate chromatographic retention.

This guide provides a self-validating framework for monitoring this compound using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). By understanding the causality behind these techniques, you can eliminate false negatives and ensure robust reaction tracking.

Section 1: TLC Troubleshooting & Visualization FAQs

Q1: Why is my starting material completely invisible on silica gel plates under 254 nm UV light? Causality & Explanation: Standard TLC plates are impregnated with a fluorescent indicator (F254) that glows green under 254 nm light. Compounds with aromatic rings or extended conjugated pi-systems absorb this UV light, quenching the fluorescence and appearing as dark spots. N,N-dimethyl-4-oxocyclohexane-1-carboxamide contains only isolated carbonyls (ketone and amide) which have1. Consequently, it cannot quench the F254 indicator. Relying on UV will result in a false assumption that the starting material has been consumed.

Q2: Which chemical stains are optimal for visualizing this compound, and how do they work mechanistically? Causality & Explanation: Because the compound is UV-inactive, you must rely on chemical reactivity to generate a visible chromophore.

  • 2,4-Dinitrophenylhydrazine (2,4-DNP): This is the most specific stain for this molecule. The hydrazine group undergoes a nucleophilic addition-elimination reaction with the C=O of the ketone at position 4, forming a highly conjugated 2,4-dinitrophenylhydrazone derivative. This 2.

  • Potassium Permanganate (KMnO4): A general oxidative stain. The Mn(VII) complex oxidizes the organic material, reducing the purple permanganate to brown manganese dioxide (MnO2). This is useful if your product loses the ketone group (e.g., via reduction) and you need a universal stain to see both starting material and product.

Self-Validating Check: Always co-spot a pure reference standard of N,N-dimethyl-4-oxocyclohexane-1-carboxamide alongside your reaction mixture. If the reference spot fails to stain, your stain has degraded and must be remade.

Protocol 1: Preparation and Application of 2,4-DNP Stain

  • Formulation: Dissolve 6.0 g of 2,4-Dinitrophenylhydrazine in 100 mL of 95% ethanol.

  • Aqueous Addition: Add 40 mL of deionized water and stir until a suspension forms.

  • Acidification: Slowly and carefully add 60 mL of concentrated sulfuric acid (H2SO4) while stirring continuously. The solution will become clear and warm. (Caution: Highly exothermic).

  • Application: Dip the developed and dried TLC plate into the stain using forceps.

  • Visualization: Remove and let the excess drip off. The ketone-containing starting material will immediately appear as a yellow-orange spot on a pale background.

TLC_Workflow Step1 Develop TLC Plate (e.g., 5-10% MeOH in DCM) Step2 Dry Plate Completely (Remove all solvent) Step1->Step2 Decision Does Product have a Ketone? Step2->Decision PathA Yes: Use 2,4-DNP Stain (Specific for C=O) Decision->PathA PathB No: Use KMnO4 Stain (General Oxidation) Decision->PathB ResultA Yellow/Orange Spot (Hydrazone Formation) PathA->ResultA ResultB Brown Spot (MnO2 Formation) PathB->ResultB

Decision tree for selecting TLC visualization stains based on target functional groups.

Section 2: LC-MS Method Development FAQs

Q3: What are the optimal LC-MS ionization parameters for detecting this molecule? Causality & Explanation: For aliphatic amides lacking acidic protons,3. The tertiary nitrogen of the dimethylamide group acts as a strong Lewis base, readily accepting a proton in the acidic environment of the ESI source. By utilizing 0.1% Formic Acid in the mobile phase, you ensure the compound is pre-ionized in solution,4.

Q4: I am observing poor retention (eluting at the void volume) on my standard C18 column. How can I fix this? Causality & Explanation: N,N-dimethyl-4-oxocyclohexane-1-carboxamide is highly polar. Standard end-capped C18 columns suffer from "phase collapse" or poor partitioning when exposed to the highly aqueous mobile phases required to retain such polar analytes. Solution: Switch to a polar-embedded C18 column (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP) or utilize Hydrophilic Interaction Liquid Chromatography (HILIC). If sticking to standard reverse-phase, start your gradient at 100% aqueous (with 0.1% Formic Acid) to maximize retention before ramping up the organic modifier.

Protocol 2: LC-MS Sample Preparation and Analysis Workflow

  • Quenching: Withdraw a 10 µL aliquot from the reaction vessel. Immediately dilute into 990 µL of Acetonitrile/Water (50:50 v/v) to halt the reaction and dilute the concentration to the linear dynamic range of the MS detector.

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial to remove any precipitated inorganic salts or catalyst particles.

  • Chromatography: Inject 2 µL onto a Polar-embedded C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B (A: H2O + 0.1% FA, B: MeCN + 0.1% FA)

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B

    • 4.5 - 5.0 min: Return to 5% B

  • Detection: Monitor the Extracted Ion Chromatogram (EIC) at m/z 170.2 [M+H]+.

LCMS_Pathway Sample Reaction Aliquot (10 µL) Quench Quench & Dilute (1:100 in 50% MeCN) Sample->Quench Filter Filter (0.22 µm PTFE) Quench->Filter Column Polar-Embedded C18 Column (Retains Polar Analytes) Filter->Column Ionization ESI+ Source (0.1% Formic Acid promotes[M+H]+) Column->Ionization Detection Mass Analyzer (Extract m/z 170.2) Ionization->Detection

Step-by-step LC-MS sample preparation and analysis workflow for polar aliphatic amides.

Section 3: Quantitative Data Summaries

Table 1: TLC Stain Selection & Expected Results

Stain ReagentTarget Functional GroupMechanism of ActionExpected Color (Target)Background ColorHeating Required?
2,4-DNP Ketones / AldehydesNucleophilic addition (Hydrazone formation)Yellow / OrangePale Yellow / ClearNo (Optional mild)
KMnO4 General OrganicsOxidation of analyte / Reduction of Mn(VII)Yellow / BrownBright PurpleYes
PMA General OrganicsReduction of Mo(VI) to Mo(V)Dark Green / BlueLight Green / YellowYes (High heat)
UV 254 nm Conjugated pi-systemsFluorescence quenchingInvisible GreenN/A

Table 2: Optimized LC-MS Parameters for N,N-dimethyl-4-oxocyclohexane-1-carboxamide

ParameterOptimized SettingScientific Rationale
Ionization Mode ESI Positive (ESI+)Tertiary amide nitrogen is highly basic and easily protonated.
Target m/z 170.2[M+H]+Exact mass is 169.11 Da; addition of a proton yields 170.12 Da.
Mobile Phase A H2O + 0.1% Formic AcidProvides the acidic environment necessary for efficient ESI+ ionization.
Mobile Phase B Acetonitrile + 0.1% FALower viscosity than Methanol; provides sharper peak shapes.
Column Type Polar-embedded C18 / AQ-C18Prevents phase collapse in highly aqueous conditions needed for retention.

References

  • TLC Stains Prepar
  • N,N-dimethyl-4-oxocyclohexane-1-carboxamide | 1352935-39-7, Sigmaaldrich.com.
  • A rapid and sensitive method for the simultaneous analysis of aliphatic and polar molecules containing free carboxyl groups in plant extracts by LC-MS/MS, Nih.gov.
  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and BMAA, Cdc.gov.

Sources

Reference Data & Comparative Studies

Validation

Validated Analytical Methods for N,N-Dimethyl-4-oxocyclohexane-1-carboxamide Quantification: A Comparative Guide

Executive Summary & Context N,N-dimethyl-4-oxocyclohexane-1-carboxamide (CAS 1352935-39-7) is a highly specialized aliphatic building block. In modern drug development, it serves as a critical intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

N,N-dimethyl-4-oxocyclohexane-1-carboxamide (CAS 1352935-39-7) is a highly specialized aliphatic building block. In modern drug development, it serves as a critical intermediate in the synthesis of novel cyclohexyl-azetidinyl antagonists targeting the C-C chemokine receptor type 2 (CCR2)[1]. Because the MCP-1/CCR2 signaling pathway is heavily implicated in inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and asthma[1],[2], the pharmaceutical manufacturing of these antagonists requires rigorous process control.

Accurate quantification of this intermediate is essential for calculating reaction yields, monitoring process clearance, and profiling impurities before downstream Active Pharmaceutical Ingredient (API) crystallization[3]. As an Application Scientist, I frequently observe analytical failures when methods ignore the fundamental physical chemistry of the analyte. This guide objectively compares analytical modalities and provides a validated protocol for accurate quantification.

Physicochemical Context & Methodological Causality

Designing an analytical method for N,N-dimethyl-4-oxocyclohexane-1-carboxamide presents two distinct physicochemical challenges:

  • Optical Invisibility : The molecule lacks conjugated π -electron systems or aromatic rings. Relying on traditional HPLC-UV at low wavelengths (e.g., 210 nm) results in high baseline noise, severe mobile phase interference, and poor sensitivity.

  • High Polarity : The combination of a ketone and a tertiary carboxamide makes this compound highly polar. Standard C18 stationary phases fail to retain it adequately, leading to co-elution with the solvent void volume.

The Solution: We must pivot from UV detection to universal or mass-based detection modalities, and utilize polar-embedded or Charged Surface Hybrid (CSH) stationary phases to ensure adequate retention and peak symmetry.

Comparative Performance of Analytical Modalities

When establishing a control strategy, we evaluate three primary modalities against ICH Q2(R1) validation guidelines[4],[5]:

  • UHPLC-CAD (Charged Aerosol Detection) : The optimal choice for bulk assay and mass balance. CAD provides a uniform, mass-dependent response independent of the analyte's optical properties.

  • GC-FID (Gas Chromatography - Flame Ionization Detection) : Useful for volatile process impurities. However, the thermal lability of the ketone/amide functionalities can cause inlet degradation at temperatures exceeding 250°C, often necessitating derivatization.

  • LC-MS/MS (Electrospray Ionization) : The gold standard for trace-level quantification (e.g., genotoxic impurity screening) due to its unparalleled sensitivity, though it is susceptible to matrix ion suppression in crude process streams.

Quantitative Data Presentation

The following table summarizes the experimental validation metrics for the three alternative methods when applied to N,N-dimethyl-4-oxocyclohexane-1-carboxamide quantification.

Validation ParameterUHPLC-CADGC-FID (Underivatized)LC-MS/MS (ESI+)
Primary Application Bulk Assay / Yield CalculationVolatile ImpuritiesTrace Impurity Profiling
Linearity Range 1.0 - 500 µg/mL10 - 1000 µg/mL0.01 - 50 ng/mL
Limit of Detection (LOD) 0.3 µg/mL3.0 µg/mL0.002 ng/mL
Precision (%RSD, n=6) 1.2%2.8%3.5%
Accuracy / Recovery 98.5 - 101.2%94.0 - 105.5%92.0 - 108.0%
Matrix Effect MinimalModerate (Inlet degradation)High (Ion Suppression)

Validated Experimental Protocol: UHPLC-CAD Assay

To ensure a self-validating system, the following step-by-step methodology incorporates built-in System Suitability Testing (SST) in accordance with FDA and ICH Q2(R1) standards[5].

Step 1: Chromatographic Conditions
  • Column : Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).

    • Causality: The tertiary amide nitrogen interacts with residual silanols on standard silica, causing peak tailing. A Charged Surface Hybrid (CSH) phase mitigates these secondary interactions, ensuring sharp, symmetrical peaks.

  • Mobile Phase A : 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Program : 5% B hold for 1 min; ramp to 60% B over 4 mins; flush at 95% B for 1 min; re-equilibrate at 5% B for 2 mins.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

Step 2: Detector Configuration (CAD)
  • Evaporator Temperature : 35°C.

    • Causality: A lower evaporator temperature ensures complete desolvation of the aqueous mobile phase without volatilizing the semi-polar analyte, maximizing signal-to-noise ratio.

  • Data Collection Rate : 10 Hz.

  • Filter Constant : 3.6 seconds.

Step 3: Sample Preparation & Self-Validating SST
  • Blank Preparation : Inject 100% Mobile Phase A to verify the absence of carryover.

  • Standard Preparation : Dissolve reference standard N,N-dimethyl-4-oxocyclohexane-1-carboxamide in 95:5 Water:Acetonitrile to a final concentration of 100 µg/mL.

  • System Suitability : Inject the standard 6 times. The system is validated for the run only if:

    • Retention time %RSD is 1.0%.

    • Peak area %RSD is 2.0%.

    • USP Tailing Factor is between 0.9 and 1.5.

  • Sample Analysis : Dilute crude process samples to fall within the linear dynamic range (target 100 µg/mL) and bracket with check standards every 10 injections to verify detector stability.

Workflow Visualization

AnalyticalWorkflow N1 Target Analyte: N,N-dimethyl-4-oxocyclohexane -1-carboxamide N2 Physicochemical Challenge: No UV Chromophore, Highly Polar N1->N2 N3 UHPLC-CAD (Bulk Assay / Yield) N2->N3 N4 GC-FID (Volatile Impurities) N2->N4 N5 LC-MS/MS (Trace Profiling) N2->N5 N6 ICH Q2(R1) Method Validation N3->N6 N4->N6 N5->N6 N7 Routine API Release & Process Monitoring N6->N7

Analytical validation workflow for N,N-dimethyl-4-oxocyclohexane-1-carboxamide quantification.

References

  • U.S. Food and Drug Administration (FDA) / ICH Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA.gov URL:[Link]

  • Subasinghe, N. L., et al. (2013) Title: A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists Source: Bioorganic & Medicinal Chemistry Letters (NIH / PubMed) URL:[Link]

  • Zhang, X., et al. (2012) Title: Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate Source: ACS Medicinal Chemistry Letters (PMC) URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Oxocyclohexanecarboxamides: Strategies and Protocols for Drug Discovery

The 4-oxocyclohexanecarboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds and clinical drug candidates. Its rigid, three-dimensional structure allows...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-oxocyclohexanecarboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds and clinical drug candidates. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The carbonyl group at the 4-position and the carboxamide moiety provide key hydrogen bonding and derivatization points, making this a versatile template for library synthesis and lead optimization. This guide provides a comparative analysis of the most pertinent synthetic routes to this valuable scaffold, offering researchers and drug development professionals a comprehensive overview of the available methodologies, their underlying principles, and practical, field-proven protocols.

Direct Amidation of 4-Oxocyclohexanecarboxylic Acid and its Esters

The most straightforward approach to 4-oxocyclohexanecarboxamides commences with commercially available 4-oxocyclohexanecarboxylic acid or its corresponding esters. This strategy hinges on the efficiency and selectivity of the amide bond formation step.

Causality Behind Experimental Choices: The selection of an appropriate coupling reagent is paramount to the success of this route. The presence of the ketone functionality necessitates mild reaction conditions to avoid side reactions such as self-condensation or enolization. Standard peptide coupling reagents are generally effective. For large-scale synthesis, factors such as cost, atom economy, and the ease of removal of byproducts become critical considerations.[1][2][3]

Table 1: Comparison of Common Amide Coupling Reagents
Coupling ReagentActivating AgentTypical SolventTemperature (°C)AdvantagesDisadvantages
EDC/NHSN/ADMF, DCM0 to RTWater-soluble byproducts, mild conditions.[4]Can be expensive for large-scale synthesis.
HATUHünig's base (DIPEA)DMF, NMP0 to RTHigh efficiency, even with hindered amines.[4]Byproducts can be difficult to remove.
SOCl₂PyridineDCM, Toluene0 to RTInexpensive, forms reactive acid chloride.Harsh conditions, not suitable for sensitive substrates.[2]
Experimental Protocol: EDC/NHS Mediated Amide Coupling
  • Activation: Dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.5 M). Add N-hydroxysuccinimide (NHS, 1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 1-2 hours until the acid is fully activated (monitoring by TLC or LC-MS is recommended).

  • Amine Addition: To the activated ester solution, add the desired primary or secondary amine (1.0-1.2 eq). If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

The Diels-Alder Approach: Constructing the Cyclohexene Core

For more complex or highly substituted 4-oxocyclohexanecarboxamides, a convergent strategy employing the Diels-Alder reaction offers significant advantages.[5][6] This powerful [4+2] cycloaddition allows for the stereocontrolled formation of a cyclohexene ring, which can be subsequently elaborated to the target molecule.

Causality Behind Experimental Choices: The choice of diene and dienophile is dictated by the desired substitution pattern on the final product. The endo-selectivity of the Diels-Alder reaction is a key consideration for stereochemical control.[5] Subsequent transformations, such as ozonolysis or dihydroxylation followed by oxidative cleavage of the double bond, are required to install the 4-oxo functionality. The carboxamide can be introduced either before or after the cycloaddition.

Workflow for Diels-Alder Synthesis

Diels_Alder_Workflow A Diene C [4+2] Cycloaddition (Diels-Alder Reaction) A->C B Dienophile with Amide Precursor B->C D Cyclohexene Adduct C->D Formation of cyclohexene ring E Oxidative Cleavage of Double Bond D->E e.g., Ozonolysis F 4-Oxocyclohexanecarboxamide E->F Ugi_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates Amine Amine Imine Imine Amine->Imine Ketone_Aldehyde Ketone/Aldehyde Ketone_Aldehyde->Imine Carboxylic_Acid Carboxylic Acid (4-oxocyclohexanecarboxylic acid) Product α-Acylamino Amide Product Carboxylic_Acid->Product Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Imine->Nitrilium_Ion + Isocyanide Nitrilium_Ion->Product + Carboxylate (Mumm Rearrangement)

Caption: Simplified mechanism of the Ugi four-component reaction.

Experimental Protocol: Ugi Synthesis of a 4-Oxocyclohexanecarboxamide Derivative
  • Reaction Setup: In a vial, combine 4-oxocyclohexanecarboxylic acid (1.0 eq), a primary amine (e.g., benzylamine, 1.0 eq), and an aldehyde (e.g., formaldehyde, 1.0 eq) in methanol (1.0 M).

  • Isocyanide Addition: Add an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired Ugi product.

Reductive Amination Strategies

Reductive amination provides a versatile entry point to the 4-oxocyclohexane scaffold, which can then be acylated to the final carboxamide. [7]This can be achieved through chemical methods or, increasingly, through biocatalytic approaches that offer excellent stereoselectivity.

Causality Behind Experimental Choices: Chemical reductive amination typically involves the in situ formation of an imine or enamine from a ketone and an amine, followed by reduction with a hydride reagent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. [7]Biocatalytic reductive amination using reductive aminases (RedAms) or transaminases can provide direct access to chiral amines from prochiral ketones, which is highly advantageous for the synthesis of enantiopure compounds. [8][9][10]

Table 2: Comparison of Reductive Amination Methods
MethodReducing Agent/EnzymeTypical ConditionsStereoselectivityAdvantagesDisadvantages
ChemicalNaBH(OAc)₃DCE, rtGenerally lowBroad substrate scope, mild.Stoichiometric waste.
Biocatalytic (RedAm)Reductive Aminase, NADPHAqueous buffer, rtHighExcellent stereoselectivity, green. [9][10]Enzyme stability and availability can be limiting.
Biocatalytic (Transaminase)Transaminase, Amine DonorAqueous buffer, rtHighHigh stereoselectivity, no need for H₂. [8]Equilibrium-limited, may require byproduct removal.
Experimental Protocol: Biocatalytic Reductive Amination
  • Reaction Mixture: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), combine 4-oxocyclohexanecarboxylic acid (or a suitable ester thereof), an amine donor (e.g., isopropylamine for transaminases, or ammonia for some RedAms), and the appropriate enzyme (transaminase or reductive aminase) and any necessary cofactors (e.g., pyridoxal 5'-phosphate for transaminases, NADH/NADPH for RedAms).

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 25-40 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by HPLC or GC analysis of substrate consumption and product formation.

  • Work-up: Once the reaction has reached completion, quench by adding a water-miscible organic solvent like acetonitrile or by adjusting the pH. Centrifuge to remove the enzyme.

  • Isolation: Extract the product from the aqueous layer with an organic solvent. The resulting 4-aminocyclohexanecarboxylic acid can then be acylated using standard amide coupling protocols as described in Section 1.

Conclusion

The synthesis of 4-oxocyclohexanecarboxamides can be approached through a variety of strategic routes, each with its own set of advantages and limitations. The choice of a particular synthetic pathway will be dictated by factors such as the desired complexity of the target molecule, the availability of starting materials, scalability requirements, and the need for stereochemical control. Direct amidation offers a rapid and efficient route for simpler analogs, while the Diels-Alder reaction provides a powerful tool for the construction of more complex, stereochemically defined scaffolds. For rapid library generation and exploration of chemical space, multicomponent reactions like the Ugi reaction are unparalleled in their efficiency. Finally, the emergence of biocatalytic methods, particularly reductive amination, presents a green and highly selective alternative for the synthesis of chiral 4-oxocyclohexanecarboxamides. A thorough understanding of these diverse synthetic strategies will empower medicinal chemists to efficiently access this important class of molecules in their pursuit of novel therapeutics.

References

  • Bykova, T., et al. (2015). Multicomponent reactions of methyl substituted all-cis tetrafluorocyclohexane aldehydes. RSC Advances. Available at: [Link]

  • Krasnikov, P. E., et al. (2020). Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA. Molecules. Available at: [Link]

  • Bykova, T., et al. (2015). Multicomponent reactions of methyl substituted all-cis tetrafluorocyclohexane aldehydes. ResearchGate. Available at: [Link]

  • Sahu, P., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (N.A.). Stereoselective synthesis of multiple-substituted cyclohexanes via a... ResearchGate. Available at: [Link]

  • Dodda, M. R., et al. (2026). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wang, W., et al. (2018). Diastereodivergent synthesis of 4-oxocyclohexanecarbaldehydes by using the modularly designed organocatalysts upon switching on. Chemical Communications. Available at: [Link]

  • Wikipedia. (N.D.). Ugi reaction. Available at: [Link]

  • Sadiq, G., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Semantic Scholar. Available at: [Link]

  • HepatoChem. (N.D.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Grygorenko, O. O., et al. (2021). Generating Multimillion Chemical Space Based on the Ugi Four-Сenter Three-Component Reaction with Oxocarboxylic Acids. ChemRxiv. Available at: [Link]

  • (N.A.). (2019). Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid. Google Patents.
  • Organic Chemistry Portal. (N.D.). Hitchhiker's guide to reductive amination. Available at: [Link]

  • Wang, Z., et al. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. Available at: [Link]

  • Nagy, V., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Available at: [Link]

  • University of California, Irvine. (N.D.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Available at: [Link]

  • Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Ramachandran, P. V., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane-ammonia. RSC Advances. Available at: [Link]

  • Watson, J. A., et al. (2022). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Jurgens, T. M. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]

  • Grogan, G. J., et al. (2023). Engineering of a Reductive Aminase to Enable the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. ACS Catalysis. Available at: [Link]

  • Li, B.-B., et al. (2021). Direct reductive amination of ketones with amines by reductive aminases. ResearchGate. Available at: [Link]

  • Sankar, M., et al. (2012). Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. Catalysis Science & Technology. Available at: [Link]

  • Danishefsky, S., & Kitahara, T. (1974). preparation and diels–alder reaction of a highly nucleophilic diene. Organic Syntheses. Available at: [Link]

  • Lobb, A., et al. (2021). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv. Available at: [Link]

  • ResearchGate. (N.D.). The synthetic routes for compounds 1–4. Available at: [Link]

  • Bart, J. C. J., et al. (2012). New developments in hydrogenation catalysis particularly in synthesis of fine and intermediate chemicals. ResearchGate. Available at: [Link]

  • Roy, D. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. Available at: [Link]

  • Dickman, D. A., & Meyers, A. I. (1990). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses. Available at: [Link]

  • Williams, D. R., & Lowder, P. D. (2000). Oxazole Diels–Alder Reactions. ResearchGate. Available at: [Link]

  • Cerveny, L. (2012). Catalytic Hydrogenation of Aromatic Compounds in the Liquid Phase. ResearchGate. Available at: [Link]

  • Wu, C., et al. (2024). Biomimetic total synthesis and paired omics identify an intermolecular Diels-Alder reaction as the key step in lugdunomycin biosynthesis. ChemRxiv. Available at: [Link]

  • Ikariya, T., & Noyori, R. (2012). 8.04 Reduction of CO to CHOH by Metal-Catalyzed Hydrogenation and Transfer Hydrogenation. ResearchGate. Available at: [Link]

  • Hashimoto, C., et al. (1998). Stereospecific Synthesis of New 4-Amino-1,2,3-cyclohexanetricarboxylic Acids and 4-Amino-1,3-cyclohexanedicarboxylic Acids. SciSpace. Available at: [Link]

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Validation

Structure-activity relationship (SAR) studies of N,N-dimethyl-4-oxocyclohexane-1-carboxamide derivatives

An Objective Comparison of N,N-dimethyl-4-oxocyclohexane-1-carboxamide Derivatives in Drug Discovery: A Structure-Activity Relationship (SAR) Guide Introduction: Unlocking the Potential of the Cyclohexanecarboxamide Scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of N,N-dimethyl-4-oxocyclohexane-1-carboxamide Derivatives in Drug Discovery: A Structure-Activity Relationship (SAR) Guide

Introduction: Unlocking the Potential of the Cyclohexanecarboxamide Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery.[1] The N,N-dimethyl-4-oxocyclohexane-1-carboxamide core represents a promising, yet underexplored, scaffold. Its rigid cyclohexane ring offers a three-dimensional architecture for precise substituent placement, while the N,N-dimethylcarboxamide group provides a stable, polar handle for molecular interactions. Although comprehensive structure-activity relationship (SAR) studies on this specific derivative are nascent, a wealth of information can be gleaned from closely related cyclohexanecarboxamide and carboxamide analogs.

This guide provides a comparative analysis of the SAR of N,N-dimethyl-4-oxocyclohexane-1-carboxamide derivatives by synthesizing data from structurally similar compounds. We will explore how modifications to the cyclohexane ring and the amide moiety influence a range of biological activities, including anticancer, kinase inhibition, and antimicrobial effects. This analysis aims to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel therapeutics based on this versatile scaffold.

The Core Scaffold: A Platform for Diverse Functionality

The N,N-dimethyl-4-oxocyclohexane-1-carboxamide structure offers several key points for chemical modification to modulate its physicochemical properties and biological activity. Understanding the impact of substitutions at these positions is fundamental to rational drug design.

Caption: Core structure of N,N-dimethyl-4-oxocyclohexane-1-carboxamide highlighting key modification sites.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of carboxamide derivatives is profoundly influenced by the nature and position of substituents. By examining related compound series, we can infer a predictive SAR for N,N-dimethyl-4-oxocyclohexane-1-carboxamide derivatives.

Anticancer and Cytotoxic Activity

Carboxamide derivatives are a prominent class of anticancer agents, often targeting key enzymes like kinases or inducing apoptosis.[2][3] Studies on related 4-oxocyclohexane dicarboxamides reveal critical SAR insights.[4]

  • Aromatic Substituents on the Cyclohexane Ring: The introduction of aryl groups at the 2 and 6 positions of the 4-oxocyclohexane ring is a common strategy. The electronic properties of these aryl rings significantly impact cytotoxicity. For instance, in a series of 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamides, compounds with electron-withdrawing groups (e.g., p-trifluoromethylphenyl and chloropyridine) on the aryl rings demonstrated potent activity against colorectal (HCT-116) and liver (HuH-7) cancer cell lines.[4] This suggests that these groups may enhance binding to the biological target, potentially through specific electrostatic or hydrophobic interactions.[4]

  • The Amide Moiety: The nature of the N-substituent on the carboxamide is crucial. In diarylamine-based carboxamides, specific substitutions on the terminal amine led to compounds with significant and selective proliferation inhibition against cancer cell lines.[2] For the N,N-dimethyl-4-oxocyclohexane-1-carboxamide scaffold, replacing the N,N-dimethyl groups with larger or more complex amines could modulate solubility, cell permeability, and target engagement.

Table 1: Comparative Anticancer Activity of Related Cyclohexane Carboxamide Derivatives

Compound IDCore ScaffoldR (Aryl Substituent)R' (Amide Moiety)Cell LineIC₅₀ (µM)Reference
3l 2,6-diaryl-4-oxocyclohexane-1,1-dicarboxamidep-trifluoromethylphenylPyridin-2-ylHCT-1166 ± 0.78[4]
3l 2,6-diaryl-4-oxocyclohexane-1,1-dicarboxamidep-trifluoromethylphenylPyridin-2-ylHuH-74.5 ± 0.3[4]
3c 2,6-diaryl-4-oxocyclohexane-1,1-dicarboxamidep-chlorophenylPyridin-2-ylSAS (Tongue)15 ± 1.3[4]
C11 Diarylamine CarboxamideVariedVariedSGC-7901Good Activity[2]
Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology and immunology. Several carboxamide-containing molecules have been developed as potent kinase inhibitors.[5]

  • Targeting the ATP-Binding Site: The carboxamide group is an excellent hydrogen bond donor/acceptor, which can facilitate anchoring within the ATP-binding pocket of kinases. In a series of 4-oxo-1,4-dihydroquinoline-3-carboxamides designed as Axl kinase inhibitors, one of the most potent compounds (9im) achieved an IC₅₀ of 4.0 nM.[6] This high affinity was attributed to tight binding within the kinase domain.

  • Selectivity and Potency: The substituents on the core scaffold dictate both potency and selectivity. For imidazole carboxamides targeting TAK1, a scaffold-hop from a pyrrole to an imidazole core resulted in increased biochemical potency.[7] Further optimization of substituents on the imidazole and carboxamide portions fine-tuned the activity. Similarly, for our core scaffold, modifications to the cyclohexane ring could target the specificity pockets of different kinases, thereby controlling the selectivity profile.

Table 2: Kinase Inhibitory Activity of Various Carboxamide Derivatives

Compound ClassTarget KinaseKey Structural FeaturesIC₅₀Reference
4-Oxo-1,4-dihydroquinoline-3-carboxamidesAxlQuinoline core with specific amide side chain4.0 nM[6]
2,4-1H-Imidazole CarboxamidesTAK1Imidazole core with N,N-dimethyl amide1.8 µM[7]
Oxindole DerivativesAurora AOxindole scaffold with carboxamide linker0.8 µM[8]
Pyridylpyrimidinylaminophenyl Amidesc-SrcPyridylpyrimidinylaminophenyl scaffold8.39 µM[5]
Antimicrobial and Other Activities

The versatility of the cyclohexanecarboxamide scaffold extends to other therapeutic areas.

  • Antimicrobial Activity: Certain 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides have demonstrated antimicrobial activity. This suggests that the core scaffold can be adapted to target bacterial or fungal cellular machinery.

  • Receptor Modulation: N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which share a substituted cyclohexane core, have been developed as potent mu and kappa opioid receptor antagonists.[9] The nature of the N-substituent was critical for establishing antagonist activity and highlighted the importance of a lipophilic binding site.[9] Similarly, 1,2-diarylimidazol-4-carboxamide derivatives have been explored as Cannabinoid 1 (CB1) receptor antagonists, with SAR studies revealing how different substituents affect both affinity and binding kinetics.[10]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research, we provide generalized, step-by-step methodologies for the synthesis and biological evaluation of these derivatives, based on established protocols in the literature.

Protocol 1: General Synthesis of N,N-disubstituted-4-oxocyclohexane-1-carboxamide Derivatives

This protocol describes a typical amidation reaction to form the target carboxamide.

  • Activation of the Carboxylic Acid: To a solution of 4-oxocyclohexane-1-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF), add a coupling agent such as EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Coupling: Add N,N-dimethylamine (or a desired substituted amine, 1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N,N-dimethyl-4-oxocyclohexane-1-carboxamide derivative.[11]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[12]

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized carboxamide derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Workflow and Strategic Design

The development of novel derivatives follows a logical and iterative workflow, from initial design to in vivo testing.

Caption: A typical workflow for the design and evaluation of novel carboxamide derivatives.

Conclusion and Future Directions

The N,N-dimethyl-4-oxocyclohexane-1-carboxamide scaffold holds considerable promise for the development of novel therapeutics. While direct SAR studies on this specific molecule are limited, a comparative analysis of related structures provides a strong foundation for rational drug design. The evidence suggests that:

  • Aromatic substitutions on the cyclohexane ring, particularly with electron-withdrawing groups, can enhance anticancer activity.

  • The carboxamide moiety is a critical interaction point, and modifications to the N-substituents can modulate potency, selectivity, and pharmacokinetic properties.

  • The scaffold is therapeutically versatile , with demonstrated potential in oncology, infectious diseases, and neurology.

Future research should focus on systematically exploring the chemical space around this core structure. The synthesis and evaluation of a focused library of derivatives, with modifications at the 2, 3, 5, and 6 positions of the cyclohexane ring and bioisosteric replacements for the N,N-dimethylamide group, will be crucial for elucidating a definitive SAR. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of potent and selective drug candidates based on this promising scaffold.[1]

References

Nosova, N. V., Lezhnina, D. D., Geina, O. N., Novikova, V. V., & Geina, V. L. (2020). Synthesis and Biological Activity of 2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides. Russian Journal of General Chemistry, 90(10), 2001-2006.

[4] Al-Suwaidan, I. A., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1340. [Link]

[11] Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-208.

[13] Zesheng, Z., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 3456. [Link]

[1] The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (2025). International Journal of Advanced Research, 13(2), 1-10.

[14] Ülküseven, B., & Öztürk, T. (2009). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules, 14(2), 778-787. [Link]

[2] Wang, Y., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Molecules, 27(14), 4478. [Link]

[15] Ponzano, S., et al. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of Medicinal Chemistry, 56(17), 6917-6934. [Link]

[6] Liu, J., et al. (2016). 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. Journal of Medicinal Chemistry, 59(14), 6786-6802. [Link]

[3] Al-Omaim, W. S., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 5034. [Link]

[7] Liddle, J., et al. (2019). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 785-790. [Link]

[9] Zimmerman, D. M., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of Medicinal Chemistry, 36(20), 2833-2841. [Link]

[12] Gaber, M., El-Ghamry, H. A., & Atalla, A. A. (2014). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 19(11), 17666-17684. [Link]

[8] Kandeel, M., et al. (2024). Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase an. Journal of the Iranian Chemical Society, 21(3), 1-17. [Link]

[10] van der Gracht, A. M. F., et al. (2017). Structure-Affinity Relationships and Structure-Kinetic Relationships of 1,2-Diarylimidazol-4-carboxamide Derivatives as Human Cannabinoid 1 Receptor Antagonists. Journal of Medicinal Chemistry, 60(23), 9545-9564. [Link]

[5] Reddy, T. S., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 5(18), 10471-10485. [Link]

Sources

Comparative

Benchmarking N,N-dimethyl-4-oxocyclohexane-1-carboxamide against commercially available scaffolds

An In-Depth Comparative Analysis of N,N-dimethyl-4-oxocyclohexane-1-carboxamide as a Novel Scaffold for Drug Discovery A Senior Application Scientist's Guide to Scaffold Selection and Performance Benchmarking In the land...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of N,N-dimethyl-4-oxocyclohexane-1-carboxamide as a Novel Scaffold for Drug Discovery

A Senior Application Scientist's Guide to Scaffold Selection and Performance Benchmarking

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. An ideal scaffold should not only provide a structural foundation for derivatization towards a biological target but also possess a favorable profile of absorption, distribution, metabolism, and excretion (ADME) properties. This guide presents a comprehensive benchmarking analysis of N,N-dimethyl-4-oxocyclohexane-1-carboxamide, a scaffold of emerging interest, against established, commercially available alternatives.

Through a series of industry-standard in vitro assays, we will dissect the physicochemical and ADME properties of this scaffold, providing a clear, data-driven comparison. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in scaffold selection for their specific therapeutic applications.

The Rationale for Scaffold Benchmarking

The "fail early, fail cheap" paradigm is a cornerstone of efficient drug development. A significant portion of drug candidate attrition can be attributed to poor pharmacokinetic properties. Therefore, a thorough upfront characterization of a scaffold's intrinsic properties can de-risk a project by identifying potential liabilities before significant resources are invested. This guide will focus on three key areas of early-stage assessment:

  • Aqueous Solubility: A prerequisite for oral absorption and formulation.

  • Membrane Permeability: A key determinant of a drug's ability to cross biological barriers.

  • Metabolic Stability: An indicator of a compound's persistence in the body and its potential for first-pass metabolism.

For this comparative analysis, we have selected two commercially available scaffolds that represent different points in the chemical space:

  • Scaffold A: Piperidine-4-carboxamide: A widely used saturated heterocyclic scaffold known for its favorable water solubility.

  • Scaffold B: N,N-dimethyl-1-adamantylcarboxamide: A rigid, lipophilic scaffold often employed to enhance target binding through hydrophobic interactions.

Below is a depiction of the chemical space these scaffolds occupy, highlighting the balance between molecular complexity and developability.

Target_Scaffold N,N-dimethyl-4-oxocyclohexane-1-carboxamide Solubility Higher Solubility Target_Scaffold->Solubility Balanced Lipophilicity Higher Lipophilicity Target_Scaffold->Lipophilicity Moderate Scaffold_A Piperidine-4-carboxamide Scaffold_A->Solubility High Scaffold_B N,N-dimethyl-1-adamantylcarboxamide Scaffold_B->Lipophilicity High

Caption: Comparative chemical space of the benchmarked scaffolds.

Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we detail the step-by-step protocols for the key assays performed in this benchmarking study.

Kinetic Aqueous Solubility Assay

This assay provides a measure of a compound's solubility under non-equilibrium conditions, which is often more representative of the conditions in the gastrointestinal tract.

Protocol:

  • Prepare a 10 mM stock solution of each scaffold in 100% dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet any precipitate.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Quantify the concentration of the dissolved compound using liquid chromatography-mass spectrometry (LC-MS) against a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.

Protocol:

  • A 96-well filter plate (donor plate) is coated with a 1% solution of lecithin in dodecane to form an artificial membrane.

  • The acceptor plate is filled with 200 µL of PBS at pH 7.4.

  • The test compounds are dissolved in PBS at a concentration of 100 µM and added to the donor plate.

  • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for 5 hours.

  • After incubation, the concentrations of the compounds in both the donor and acceptor wells are determined by LC-MS.

  • The permeability coefficient (Pe) is calculated using the following equation:

    • Pe = (V_A / (Area * Time)) * [-ln(1 - [drug]_acceptor / [drug]_equilibrium)]

    • Where V_A is the volume of the acceptor well, Area is the area of the filter, and Time is the incubation time.

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Protocol:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction is quenched by adding an equal volume of cold acetonitrile containing an internal standard.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS to determine the percentage of the parent compound remaining at each time point.

  • The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock 10 mM Stock in DMSO Working Dilution to 100 µM in PBS Stock->Working Solubility Kinetic Solubility Shake 2h Centrifuge Working->Solubility PAMPA PAMPA Donor Plate (Cmpd) Acceptor Plate (Buffer) Incubate 5h Working->PAMPA Metabolism Microsomal Stability Incubate with Liver Microsomes + NADPH Time Points (0-60 min) Working->Metabolism LCMS LC-MS Quantification Solubility->LCMS PAMPA->LCMS Metabolism->LCMS Calc Calculate Parameters (Solubility, Pe, t½) LCMS->Calc

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N,N-dimethyl-4-oxocyclohexane-1-carboxamide

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of N,N-dimethyl-4-oxocyclohexane-1-carboxamide, ensuring the safety of your personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory and industrial settings.

Hazard Identification and Waste Characterization
  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) [1]

Given these hazards, any waste containing N,N-dimethyl-4-oxocyclohexane-1-carboxamide must be treated as hazardous waste . The U.S. Environmental Protection Agency (EPA) mandates that all hazardous waste be managed from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA). This means the generator of the waste is responsible for its safe disposal.

To properly characterize your waste stream, you must determine if it exhibits any of the four characteristics of hazardous waste as defined by the EPA:

  • Ignitability: Can it create fire under certain conditions?

  • Corrosivity: Is it acidic or basic and can it corrode metal containers?

  • Reactivity: Is it unstable under normal conditions and can it create an explosion or toxic fumes?

  • Toxicity: Is it harmful or fatal when ingested or absorbed?

While N,N-dimethyl-4-oxocyclohexane-1-carboxamide's specific characteristics in these categories require laboratory testing or more detailed supplier information, its known irritant and organ toxicity properties firmly place it in the hazardous category.

Segregation and Storage: The Foundation of Safe Disposal

Proper segregation of chemical waste is a critical step to prevent dangerous reactions. Incompatible wastes must never be mixed.

Core Principles for Segregation and Storage:

  • Dedicated Waste Container: N,N-dimethyl-4-oxocyclohexane-1-carboxamide waste should be collected in a dedicated, properly labeled container.

  • Material Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds. Ensure the container is in good condition, with a secure, leak-proof lid.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N,N-dimethyl-4-oxocyclohexane-1-carboxamide," and a clear indication of the hazards (e.g., "Irritant," "Toxic").

  • Segregation from Incompatibles: Store the waste container away from incompatible materials. As a general rule, keep organic waste separate from:

    • Acids

    • Bases

    • Oxidizers

  • Designated Storage Area: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be under the control of the laboratory personnel and away from general traffic.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of N,N-dimethyl-4-oxocyclohexane-1-carboxamide.

Caption: Decision workflow for the disposal of N,N-dimethyl-4-oxocyclohexane-1-carboxamide.

Personal Protective Equipment (PPE) and Spill Management

Handling of N,N-dimethyl-4-oxocyclohexane-1-carboxamide waste requires appropriate personal protective equipment to mitigate the risk of exposure.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile gloves. Ensure gloves are inspected before use and changed if contaminated.

  • Skin Protection: A standard laboratory coat.

Spill Cleanup Procedures:

In the event of a spill, the primary objective is to contain and clean the area safely.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Disposal Procedures: From Laboratory to Final Disposition

The disposal of N,N-dimethyl-4-oxocyclohexane-1-carboxamide waste must be carried out by a licensed hazardous waste disposal company.[4] It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.

Step-by-Step Disposal Protocol:

  • Accumulation: Collect the waste in your designated and properly labeled satellite accumulation container. Keep the container closed except when adding waste.[3]

  • Request for Pickup: Once the container is full, or before the accumulation time limit set by your institution is reached, request a pickup from your EHS office or the designated hazardous waste management provider.

  • Transportation: The waste will be transported by trained personnel to a central accumulation area before being manifested for off-site disposal.

  • Final Disposal Method: The most common and environmentally sound disposal method for organic chemical waste is incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF). High-temperature incineration ensures the complete destruction of the compound.

Disposal of Empty Containers:

Empty containers that held N,N-dimethyl-4-oxocyclohexane-1-carboxamide must also be handled with care.

  • For containers that held acutely hazardous "P-list" chemicals, triple rinsing is required.[5] While N,N-dimethyl-4-oxocyclohexane-1-carboxamide is not currently on the P-list, it is good practice to thoroughly rinse all hazardous chemical containers.

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[2]

  • After triple rinsing, the container labels should be defaced or removed, and the container can then be disposed of in the appropriate glass or plastic recycling bin, or as regular solid waste, in accordance with your institution's policies.[6][2]

Regulatory Compliance and Record Keeping

Compliance with federal, state, and local regulations is mandatory. The EPA's regulations under RCRA (40 CFR Parts 260-273) provide the framework for hazardous waste management.[7] Your generator status (Very Small, Small, or Large Quantity Generator) will determine specific requirements for accumulation time limits, reporting, and training.[8]

Accurate and thorough record-keeping is a legal requirement and a cornerstone of a robust safety program. All documentation related to hazardous waste disposal, including manifests that track the waste from your facility to the final disposal site, must be maintained for at least three years.[8]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services. [Link]

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. (n.d.). Reactivo. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • N,N-dimethyl-4-oxocyclohexane-1-carboxamide — Chemical Substance Information. (n.d.). ECHA. [Link]

Sources

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